Thulium(III) trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
thulium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Tm/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBASUZORNBYVFM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Tm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9O9S3Tm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370047 | |
| Record name | Thulium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141478-68-4 | |
| Record name | Thulium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thulium(III) Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thulium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the properties, synthesis, and applications of Thulium(III) trifluoromethanesulfonate. The information is compiled from various scientific sources to support its use in research, particularly in catalysis and materials science.
Chemical and Physical Properties
This compound, also known as thulium(III) triflate, is a white solid compound.[1] It is recognized for its utility as a Lewis acid in a variety of chemical transformations.[1] The trifluoromethanesulfonate (triflate) anion contributes to its stability and solubility in polar solvents.[1]
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₃F₉O₉S₃Tm or (CF₃SO₃)₃Tm | [1][2][3] |
| Molecular Weight | 616.14 g/mol | [2][3] |
| CAS Number | 141478-68-4 | [1][2][3] |
| Appearance | White to almost white powder/solid | [1] |
| Purity | Typically ≥98% | [2] |
Physical Properties
Quantitative physical property data for this compound is not widely available. The following table includes available data and estimates based on analogous lanthanide triflates.
| Property | Value | Notes | Source(s) |
| Density | 1.7 g/cm³ | [2] | |
| Melting Point | Not available | Data not found in the searched literature. | |
| Boiling Point | Not available | Data not found in the searched literature. | |
| Decomposition Temperature | ~427 °C | Based on the decomposition temperature of Lanthanum(III) triflate. | [4] |
| Solubility | Soluble in water and polar solvents. Limited solubility in chloroform and toluene. Very soluble in acetone and ethanol. Insoluble in 1,4-dioxane and benzene. | General solubility information for Thulium(III) triflate and specific data for the analogous Lanthanum(III) triflate. | [1][4][5] |
Synthesis and Structure
Synthesis Protocol
A general and established method for the synthesis of lanthanide triflates involves the reaction of the corresponding lanthanide oxide with triflic acid in an aqueous solution.[1] The hydrated salt can then be dehydrated to yield the anhydrous form.
Experimental Protocol: Synthesis of Hydrated this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add Thulium(III) oxide (Tm₂O₃).
-
Acid Addition: Slowly add a stoichiometric amount of aqueous trifluoromethanesulfonic acid (CF₃SO₃H) to the flask with continuous stirring. The reaction is as follows: Tm₂O₃ + 6HOTf + 18H₂O → 2--INVALID-LINK--₃ + 3H₂O[1]
-
Reaction Completion: Continue stirring the mixture at room temperature until the thulium oxide has completely dissolved, resulting in a clear or slightly colored solution.
-
Isolation: The hydrated this compound can be isolated by removal of excess water under reduced pressure.
Experimental Protocol: Dehydration
To obtain anhydrous this compound, the hydrated salt is heated to between 180 and 200 °C under reduced pressure.[1]
--INVALID-LINK--₃ → Tm(OTf)₃ + 9H₂O[1]
Crystal Structure
Catalytic Applications
This compound, like other lanthanide triflates, is a versatile and water-tolerant Lewis acid catalyst for a wide range of organic transformations.[1][6] Its stability in aqueous media makes it an environmentally friendly alternative to traditional Lewis acids like aluminum chloride.[1][6]
Overview of Catalyzed Reactions
This compound is known to catalyze several types of organic reactions, including:
-
Asymmetric alpha-amination
-
Cycloadditions
-
Benzyl etherification
-
Condensation of aldehydes, amines, and vinyl ethers
-
Glycosylation
Representative Experimental Protocol: Diels-Alder Reaction
While a specific protocol for a this compound-catalyzed Diels-Alder reaction was not found, the following is a general procedure adapted from protocols using other rare earth triflates.[7]
-
Catalyst Preparation: In a reaction vessel, dissolve this compound (5 mol%) in the chosen solvent (e.g., water or an organic solvent).
-
Addition of Reactants: Add the dienophile (1 mmol) to the catalyst solution and stir for 15 minutes. Subsequently, add the diene (1 mmol) at the desired reaction temperature (e.g., 30 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as ¹H NMR spectroscopy.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic phases (e.g., with Na₂SO₄), filter, and purify the product by flash chromatography.
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or fume hood.
Hazard Identification
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: NIOSH-approved respirator for dusts if ventilation is inadequate.
-
Skin and Body Protection: Laboratory coat.
Storage
Store in a tightly sealed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Spectroscopic Data
Specific spectroscopic data for this compound is limited in the public domain.
-
NMR Spectroscopy: While ¹H and ¹³C NMR are not directly applicable to the thulium cation, ¹⁹F NMR would be a valuable tool for characterizing the triflate anion. In related metal triflate complexes, the triflate counterion typically shows a signal around -79 ppm in the ¹⁹F NMR spectrum.[8]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability and decomposition profile of the compound. For lanthanide triflates, TGA would show the loss of water molecules in the hydrated form at elevated temperatures, followed by the decomposition of the anhydrous salt.[9]
Conclusion
This compound is a valuable Lewis acid catalyst with promising applications in organic synthesis and materials science. Its water stability and catalytic activity make it an attractive option for developing greener chemical processes. While specific quantitative data for some of its physical properties are not extensively documented, its chemical behavior can be largely inferred from the well-studied family of lanthanide triflates. Further research into its specific catalytic applications and detailed characterization will undoubtedly expand its utility in various fields of chemical research and development.
References
- 1. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 2. strem.com [strem.com]
- 3. scbt.com [scbt.com]
- 4. lanthanum triflate [chemister.ru]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Lanthanide_triflates [chemeurope.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. upcommons.upc.edu [upcommons.upc.edu]
In-Depth Technical Guide to Thulium(III) Trifluoromethanesulfonate: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Thulium(III) trifluoromethanesulfonate, also known as thulium triflate, is a chemical compound with the formula Tm(CF₃SO₃)₃. It is a salt of the rare earth metal thulium and trifluoromethanesulfonic acid. This guide provides a comprehensive overview of its synthesis, characterization, and key properties, tailored for professionals in research and development.
Physicochemical Properties
This compound is typically a white to off-white powder or crystalline solid.[1] It is soluble in water and is hygroscopic.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃F₉O₉S₃Tm | [2] |
| Molecular Weight | 616.14 g/mol | [2] |
| CAS Number | 141478-68-4 | [2] |
| Appearance | White to off-white powder/crystal | [1] |
| Purity (typical) | ≥ 98% | [2] |
| Solubility | Soluble in water | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of Thulium(III) oxide with trifluoromethanesulfonic acid. The general reaction for the synthesis of lanthanide triflates from their oxides is as follows:
Ln₂O₃ + 6 CF₃SO₃H → 2 Ln(CF₃SO₃)₃ + 3 H₂O[3]
This reaction yields the hydrated form of the lanthanide triflate. To obtain the anhydrous form, a dehydration step is necessary.
Experimental Protocol: Synthesis of Hydrated this compound
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Add a stoichiometric amount of Thulium(III) oxide (Tm₂O₃) to the flask. Slowly add a 70% aqueous solution of trifluoromethanesulfonic acid (CF₃SO₃H) to the flask while stirring. The molar ratio of Tm₂O₃ to CF₃SO₃H should be 1:6.
-
Reaction: Gently heat the mixture to reflux and maintain for 24 hours to ensure complete reaction. The solution should become clear, indicating the formation of the thulium triflate salt.
-
Workup: After cooling to room temperature, filter the solution to remove any unreacted oxide. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the hydrated this compound as a solid.
Experimental Protocol: Preparation of Anhydrous this compound
The hydrated thulium triflate can be dehydrated by heating under vacuum.
-
Setup: Place the hydrated this compound in a Schlenk flask.
-
Dehydration: Heat the flask to 180-200 °C under a high vacuum (e.g., <0.1 mmHg) for several hours.[3] The removal of water will result in the anhydrous salt.
-
Handling and Storage: Anhydrous this compound is hygroscopic and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.
Characterization of this compound
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are commonly employed.
Spectroscopic Analysis
1. Infrared (IR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in the molecule. The trifluoromethanesulfonate anion (CF₃SO₃⁻) has characteristic strong absorption bands.
-
Experimental Protocol: A small amount of the anhydrous sample is prepared as a KBr pellet or analyzed using a diamond ATR accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Expected Data: The IR spectrum is expected to show strong absorptions corresponding to the S=O and C-F stretching vibrations of the triflate anion. The absence of a broad absorption band around 3400 cm⁻¹ would confirm the anhydrous nature of the salt.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹⁹F NMR is a powerful tool for characterizing triflate salts.
-
Experimental Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and the ¹⁹F NMR spectrum is acquired.
-
Expected Data: The ¹⁹F NMR spectrum of the triflate anion typically shows a singlet around -79 ppm relative to CFCl₃.[4]
3. UV-Vis-NIR Absorption Spectroscopy:
The absorption spectrum of this compound in solution reveals characteristic f-f electronic transitions of the Tm³⁺ ion.
-
Experimental Protocol: A solution of known concentration is prepared in a suitable solvent (e.g., D₂O or DMSO-d₆). The absorption spectrum is recorded using a dual-beam spectrophotometer.
-
Published Data: The absorption spectrum of this compound has been reported in D₂O and d₆-DMSO, showing characteristic absorption bands in the UV, visible, and near-infrared regions. A notable feature associated with the trifluoromethanesulfonate anion is observed around 7000 cm⁻¹.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
Thermal analysis provides information about the thermal stability and decomposition of the compound.
-
Experimental Protocol: A small amount of the sample is placed in an alumina or platinum crucible and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon). The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.
-
Expected Data: For the hydrated salt, TGA will show a stepwise loss of water molecules. The anhydrous salt is expected to be stable up to higher temperatures, after which it will decompose. The decomposition of lanthanide triflates typically yields the corresponding lanthanide trifluoride (LnF₃). The overall decomposition reaction is proposed to be:
Ln(OTf)₃ → LnF₃ + 3SO₂ + CO₂ + CF₃OCF₃
Applications
This compound is a versatile Lewis acid catalyst used in a variety of organic reactions. Its water-tolerant nature makes it an attractive "green" catalyst, often allowing reactions to be carried out in aqueous media. Some of its applications include:
-
Catalyst for various organic reactions: It can be used in Friedel-Crafts acylations and alkylations, condensation reactions, and glycosylations.[2]
-
Asymmetric synthesis: Chiral complexes of thulium triflate can be employed as catalysts in asymmetric synthesis to produce specific enantiomers or diastereomers.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. As it is hygroscopic, the anhydrous form should be stored in a desiccator or under an inert atmosphere.[5]
References
An In-depth Technical Guide to the Lewis Acidity of Lanthanide Triflates
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lanthanide triflates, Ln(OTf)₃, have emerged as a highly versatile and powerful class of water-tolerant Lewis acid catalysts in modern organic synthesis.[1][2][3] Their unique properties, including stability in aqueous media, recoverability, and tunable acidity, make them attractive alternatives to traditional Lewis acids like AlCl₃ or BF₃, particularly in the context of green chemistry and complex molecule synthesis relevant to drug development.[2][3] This guide provides a comprehensive overview of the Lewis acidity of lanthanide triflates, focusing on its quantification, the underlying periodic trends that govern its strength, and its direct implications for catalytic applications. Detailed experimental protocols, quantitative data, and logical workflows are presented to equip researchers with the foundational knowledge required to effectively utilize these catalysts in their work.
Introduction to Lanthanide Triflates as Lewis Acids
A Lewis acid is defined as an electron-pair acceptor. In catalysis, Lewis acids activate substrates, typically by coordinating to a lone pair on a heteroatom (like oxygen or nitrogen), which increases the substrate's electrophilicity and renders it more susceptible to nucleophilic attack.[2] Lanthanide triflates consist of a trivalent lanthanide metal ion (Ln³⁺) and three trifluoromethanesulfonate (triflate, OTf⁻) counterions.[2] The triflate anion is the conjugate base of triflic acid, a superacid, making it an exceptionally stable and poor coordinating anion. This stability leaves the lanthanide ion with a high effective positive charge, making it a strong electrophile and thus a potent Lewis acid.[4]
A significant advantage of lanthanide triflates is their stability in water, a feature not shared by many conventional Lewis acids which decompose violently.[2][3][5] This allows for organic reactions to be conducted in aqueous or protic media, aligning with the principles of green chemistry.[2][5] The catalytic activity of Ln(OTf)₃ can be modulated by selecting different lanthanide metals, as the Lewis acidity varies systematically across the series.[4]
Quantification of Lewis Acidity
Quantifying the strength of a Lewis acid is crucial for predicting its catalytic efficacy and for the rational design of chemical processes. Several methods exist, with the Gutmann-Beckett method being one of the most common and convenient for determining effective Lewis acidity in solution.[6][7][8]
The Gutmann-Beckett Method
The Gutmann-Beckett method utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to assess Lewis acidity.[6][8] The oxygen atom of Et₃PO is a Lewis base that coordinates to the Lewis acidic metal center. This interaction deshields the adjacent phosphorus atom, causing a downfield shift in its ³¹P NMR signal (δ).[6] The magnitude of this chemical shift change (Δδ³¹P) relative to the free probe is directly proportional to the strength of the Lewis acid.
The Lewis acidity is often expressed as an Acceptor Number (AN), calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the reference chemical shift of Et₃PO in the non-coordinating solvent hexane.[6] A higher AN value signifies greater Lewis acidity.[6]
Alternative Methods
While the Gutmann-Beckett method is widely used, other techniques have been developed. The Fluorescent Lewis Adduct (FLA) method, for instance, uses fluorescent phosphole oxide probes whose emission spectra shift upon coordination to a Lewis acid.[9][10] This method is particularly sensitive and can be used to measure a wide range of Lewis acids, including lanthanide triflates.[9][10][11] Tandem mass spectrometry has also been employed to evaluate the relative Lewis acidity of lanthanide complexes by analyzing the fragmentation of precursor ions.[4] Another approach involves measuring the pKa of water molecules coordinated to the metal ion, as stronger Lewis acidity leads to greater polarization of the O-H bonds and thus a lower pKa.[11][12]
Quantitative Lewis Acidity Data
The Lewis acidity of lanthanide triflates is not uniform across the series. It generally increases from Lanthanum (La) to Lutetium (Lu). This trend is a direct consequence of the lanthanide contraction .
The Lanthanide Contraction
The lanthanide contraction describes the greater-than-expected decrease in ionic radii of the elements in the lanthanide series.[13][14][15] This phenomenon is caused by the poor shielding of the nuclear charge by the 4f electrons.[13][14] As the atomic number increases across the series, the increasing nuclear charge is not effectively screened by the added 4f electrons, pulling the valence electrons closer to the nucleus.[13][15]
This steady decrease in ionic radius for the Ln³⁺ ions leads to an increase in charge density (charge-to-radius ratio). A higher charge density results in a stronger electrostatic attraction for electron pairs, and therefore, an increase in Lewis acidity.[16] Consequently, the basic strength of the corresponding lanthanide hydroxides, Ln(OH)₃, decreases across the series.[13][16]
The following table summarizes the relationship between the ionic radius of the lanthanide ion and its Lewis acidity, as determined by a fluorescence-based method (LAU values).
| Lanthanide (Ln) | Ln³⁺ Ionic Radius (Å, CN=9) | Lewis Acidity (LAU in THF) |
| La | 1.216 | 0.28 |
| Pr | 1.179 | 0.32 |
| Nd | 1.163 | 0.35 |
| Sm | 1.132 | 0.38 |
| Eu | 1.120 | 0.39 |
| Gd | 1.107 | 0.40 |
| Tb | 1.095 | 0.43 |
| Dy | 1.083 | 0.44 |
| Ho | 1.072 | 0.46 |
| Er | 1.062 | 0.48 |
| Tm | 1.052 | 0.49 |
| Yb | 1.042 | 0.50 |
| Lu | 1.032 | 0.52 |
| Data adapted from Demay-Drouhard, P. et al. (2022). Fluorescence-based Measurement of the Lewis Acidities of Lanthanide Triflates in Solution.[9] |
Experimental Protocols
Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol describes a general procedure for determining the Acceptor Number (AN) of a lanthanide triflate using ³¹P NMR spectroscopy.
Materials:
-
Lanthanide triflate salt (anhydrous)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)
-
NMR tubes and standard laboratory glassware, dried in an oven.
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Preparation of Stock Solution: Inside a glovebox, accurately weigh a sample of Et₃PO and dissolve it in the anhydrous deuterated solvent to prepare a stock solution of known concentration (e.g., 0.02 M).
-
Preparation of Reference Sample: Transfer a portion of the Et₃PO stock solution to an NMR tube. This will serve as the reference for the chemical shift of the "free" probe.
-
Preparation of Lewis Acid Sample: Accurately weigh a sample of the anhydrous lanthanide triflate (e.g., to make a 0.02 M solution) and add it to a vial containing a known volume of the Et₃PO stock solution. Ensure the molar ratio of Lewis acid to probe is at least 1:1.
-
Sample Equilibration: Cap the vial and allow the mixture to stir or stand for a sufficient time (e.g., 10-15 minutes) to ensure complete formation of the Lewis acid-base adduct.
-
NMR Analysis: Transfer the equilibrated solution to an NMR tube. Acquire a proton-decoupled ³¹P NMR spectrum for both the reference and the sample tubes. Use an external reference if necessary, although referencing to the free probe is common.
-
Data Processing: Determine the chemical shift (δ) of the phosphorus signal in both spectra. The signal for the Lewis acid adduct will be shifted downfield compared to the free Et₃PO.
-
Calculation:
Catalytic Applications and Mechanisms
The Lewis acidity of lanthanide triflates is the cornerstone of their catalytic activity in a vast array of organic transformations, including C-C and C-N bond-forming reactions.[1][3] They are particularly effective for reactions involving carbonyl compounds due to the high oxophilicity of lanthanide ions.[18][19]
Common Catalyzed Reactions:
-
Friedel-Crafts Acylations and Alkylations: Ln(OTf)₃ can replace traditional catalysts like AlCl₃, offering the advantages of water tolerance and catalyst recyclability.[2][3]
-
Aldol and Michael Reactions: These catalysts are effective in promoting these fundamental C-C bond-forming reactions, often in aqueous media.[3]
-
Diels-Alder Reactions: Lanthanide triflates catalyze cycloaddition reactions, including aza Diels-Alder reactions for the synthesis of nitrogen-containing heterocycles.[2][5]
-
Amidation of Esters: Catalytic amounts of Ln(OTf)₃ can efficiently drive the direct coupling of esters and amines to form amides, which are crucial linkages in pharmaceuticals.[20][21]
Workflow for Catalyst Selection and Optimization
For drug development professionals and synthetic chemists, a systematic approach to catalyst selection is paramount. The tunable Lewis acidity of the lanthanide series allows for fine-tuning of reaction conditions.
Conclusion
Lanthanide triflates are a class of exceptionally useful and "green" Lewis acid catalysts whose utility is directly tied to the fundamental principles of periodic trends. The lanthanide contraction provides a predictable and fine-tunable gradient of Lewis acidity across the series, allowing researchers to select the optimal catalyst for a specific transformation. By understanding the methods of quantifying Lewis acidity and the general mechanistic principles of their catalytic action, scientists in both academic and industrial settings, particularly in drug discovery, can leverage the unique properties of these reagents to develop more efficient, selective, and environmentally benign synthetic routes to complex molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Lanthanide_triflates [chemeurope.com]
- 3. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in lanthanide-catalyzed organic reactions in protic media | Semantic Scholar [semanticscholar.org]
- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. magritek.com [magritek.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. chemrxiv.org [chemrxiv.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Lanthanide contraction: Definition, Causes & Consequences | AESL [aakash.ac.in]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. shaalaa.com [shaalaa.com]
- 17. Acidity Quantification and Structure Analysis of Amide-AlCl3 Liquid Coordination Complexes for C4 Alkylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters [organic-chemistry.org]
- 21. Lanthanum(III) triflate catalyzed direct amidation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Elusive Structure: A Technical Guide to Anhydrous Thulium(III) Trifluoromethanesulfonate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the structural and experimental aspects of anhydrous Thulium(III) trifluoromethanesulfonate, a compound of interest in catalysis and materials science. Despite extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Inorganic Crystal Structure Database (ICSD), the specific single-crystal X-ray diffraction data for anhydrous this compound has not been publicly reported. Consequently, this guide provides a comprehensive overview based on available data for analogous lanthanide compounds and the known coordination chemistry of the trifluoromethanesulfonate anion.
Introduction
This compound, with the chemical formula Tm(CF₃SO₃)₃, belongs to the family of lanthanide triflates. These compounds are notable for their strong Lewis acidity and utility as catalysts in a variety of organic transformations. The anhydrous form is particularly relevant for reactions conducted in non-aqueous media, where the presence of water can be detrimental. Understanding the crystal structure is paramount for elucidating structure-activity relationships and for the rational design of new catalysts and materials.
Synthesis and Experimental Protocols
The synthesis of anhydrous lanthanide triflates is typically achieved through the dehydration of their hydrated counterparts.
Synthesis of Hydrated this compound
The hydrated form is prepared by the reaction of Thulium(III) oxide with aqueous trifluoromethanesulfonic acid.
Protocol:
-
Thulium(III) oxide (Tm₂O₃) is suspended in water.
-
A stoichiometric amount of trifluoromethanesulfonic acid (CF₃SO₃H) is added dropwise to the suspension with continuous stirring.
-
The mixture is heated gently to facilitate the reaction and dissolution of the oxide.
-
The resulting solution is filtered to remove any unreacted oxide.
-
The water is removed by evaporation under reduced pressure to yield the hydrated this compound, typically as a white powder.
Dehydration to Anhydrous this compound
The anhydrous compound is obtained by heating the hydrated salt under vacuum.[1]
Protocol:
-
The hydrated this compound is placed in a suitable flask.
-
The flask is connected to a high-vacuum line.
-
The sample is heated to a temperature range of 180-200 °C.[1]
-
Heating is continued for several hours until all water of hydration is removed.
-
The resulting anhydrous this compound should be stored under an inert atmosphere due to its hygroscopic nature.
Inferred Crystal Structure and Coordination Environment
In the absence of experimental data for anhydrous Tm(OTf)₃, we can infer its structural characteristics by examining related compounds. Lanthanide ions are hard acids and typically exhibit high coordination numbers, ranging from 6 to 12, with 8 and 9 being the most common. The trifluoromethanesulfonate (triflate, OTf⁻) anion is a weakly coordinating anion, yet its oxygen atoms can coordinate to the lanthanide center.
It is probable that in the anhydrous solid state, the thulium ion is coordinated by multiple oxygen atoms from the triflate anions. The coordination could lead to a polymeric structure where triflate anions bridge between thulium centers. The coordination number of the Tm³⁺ ion is expected to be high, likely 7, 8, or 9, to satisfy its electrostatic requirements.
The coordination environment is likely to be a distorted polyhedron, such as a capped trigonal prism or a square antiprism, which are common for lanthanide complexes.
Quantitative Data
Due to the lack of a determined crystal structure, no experimental quantitative data such as unit cell parameters, bond lengths, or bond angles for anhydrous this compound can be provided. For reference, a table of ionic radii is presented to provide context for the expected bond lengths.
| Ion | Ionic Radius (pm) for Coordination Number 8 |
| Tm³⁺ | 109.4 |
Source: Shannon, R. D. Acta Crystallographica A32.5 (1976): 751-767.
Conclusion and Future Outlook
While the precise crystal structure of anhydrous this compound remains to be determined, this guide provides a framework for its synthesis and an inferred understanding of its structural characteristics based on the established principles of lanthanide coordination chemistry. The synthesis is straightforward, involving the dehydration of the corresponding hydrated salt. It is anticipated that the anhydrous form features a polymeric structure with multi-coordinate thulium centers bridged by triflate anions.
The determination of the single-crystal X-ray structure of anhydrous this compound is a critical next step to fully characterize this important compound. Such data would provide invaluable insights for researchers in catalysis and materials science, enabling a more profound understanding of its properties and facilitating the design of new applications.
References
Spectroscopic data (NMR, IR, MS) of Thulium(III) trifluoromethanesulfonate
An in-depth technical guide on the spectroscopic data of Thulium(III) trifluoromethanesulfonate is presented below for researchers, scientists, and drug development professionals. This guide synthesizes available information on the spectroscopic properties of this compound and its analogs, details standard experimental methodologies, and provides logical workflows for its characterization.
Introduction
This compound, also known as thulium(III) triflate [Tm(CF₃SO₃)₃], is a salt of the rare-earth metal thulium and trifluoromethanesulfonic acid. Its chemical formula is C₃F₉O₉S₃Tm, with a molecular weight of approximately 616.12 g/mol .[1] Lanthanide triflates, including the thulium variant, are recognized for their utility as Lewis acid catalysts in various organic reactions, owing to their high oxophilicity and stability in aqueous media.[2][3] The trifluoromethanesulfonate (triflate) anion is an excellent leaving group, which contributes to the high reactivity of these compounds.[3] A thorough spectroscopic characterization is essential for understanding the structure, purity, and reactivity of this compound.
Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound based on available information for the triflate anion and related lanthanide triflate complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of the Thulium(III) ion, obtaining and interpreting ¹H and ¹³C NMR spectra of this compound is challenging, as the paramagnetic center causes significant line broadening and chemical shift changes. However, ¹⁹F NMR spectroscopy is a useful technique for characterizing the triflate anion.
Table 1: Representative ¹⁹F NMR Data for the Triflate Anion
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -79 | Singlet | Free triflate anion (CF₃SO₃⁻) |
| ~ -76 to -77 | Singlet | Coordinated triflate anion |
Note: The chemical shift of the triflate anion can vary slightly depending on the solvent and coordination to the metal center. A signal at approximately -79 ppm is characteristic of the free triflate anion, while a downfield shift to around -76 or -77 ppm can indicate coordination to the metal ion.[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound, particularly the characteristic vibrations of the triflate anion. The data presented below is based on the known vibrational modes of the trifluoromethanesulfonate anion.
Table 2: Typical Infrared (IR) Spectroscopy Data for the Triflate Anion
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~ 1250 - 1280 | Strong | Asymmetric SO₃ stretching (ν_as(SO₃)) |
| ~ 1150 - 1170 | Strong | Symmetric CF₃ stretching (ν_s(CF₃)) |
| ~ 1030 | Strong | Symmetric SO₃ stretching (ν_s(SO₃)) |
| ~ 760 | Medium | S-C stretching (ν(S-C)) |
| ~ 640 | Strong | O-S-O bending (δ(SO₃)) |
Note: The exact peak positions can be influenced by the coordination environment of the triflate anion. Data is based on typical values for triflate salts.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to characterize this compound. The expected mass spectrum would show fragments resulting from the loss of triflate anions.
Table 3: Plausible Mass Spectrometry (MS) Data
| m/z (mass-to-charge ratio) | Ion Assignment | Description |
| ~ 467 | [Tm(CF₃SO₃)₂]⁺ | Thulium cation with two triflate anions |
| ~ 318 | [Tm(CF₃SO₃)]²⁺ | Thulium cation with one triflate anion (doubly charged) |
Note: The fragmentation pattern is hypothetical and based on the general behavior of lanthanide triflates in ESI-MS. The observation of doubly charged ions is common for metal complexes.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Sample Preparation : A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.5 mL of acetonitrile-d₃ or DMSO-d₆).
-
¹⁹F NMR Acquisition :
-
Frequency : Observe ¹⁹F nucleus.
-
Pulse Program : A standard single-pulse experiment.
-
Relaxation Delay : A sufficient delay (e.g., 5 seconds) should be used to account for the paramagnetic nature of Tm(III).
-
Spectral Width : A wide spectral width should be set to ensure all fluorine signals are observed.
-
Referencing : The chemical shifts are referenced to an internal or external standard (e.g., CFCl₃).
-
-
Data Processing : The acquired Free Induction Decay (FID) is processed with an appropriate line broadening factor to improve the signal-to-noise ratio, followed by a Fourier transform.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.
-
Sample Preparation : For ATR-FTIR, a small amount of the solid this compound powder is placed directly onto the ATR crystal, and firm contact is ensured.
-
Data Acquisition :
-
Spectral Range : Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution : A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans : 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
Background : A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction may be applied if necessary.
Mass Spectrometry (MS)
-
Instrumentation : An electrospray ionization mass spectrometer (ESI-MS), which can be coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (e.g., 10-100 µg/mL).
-
Data Acquisition :
-
Ionization Mode : Positive ion mode is used to detect the cationic species.
-
Spray Voltage : Typically set between 3 and 5 kV.
-
Capillary Temperature : Maintained at a temperature sufficient to desolvate the ions (e.g., 250-350 °C).
-
Mass Range : The instrument is scanned over a mass range appropriate for the expected ions (e.g., 100-1000 m/z).
-
-
Data Processing : The resulting mass spectrum is analyzed to identify the mass-to-charge ratios of the parent and fragment ions.
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the characterization of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic techniques for structural confirmation.
References
Thermal stability and decomposition of Thulium(III) triflate
An In-depth Technical Guide to the Thermal Stability and Decomposition of Thulium(III) Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thulium(III) trifluoromethanesulfonate, or Thulium(III) triflate (Tm(OTf)₃), is a salt of thulium and trifluoromethanesulfonic acid. Like other lanthanide triflates, it is a powerful Lewis acid catalyst used in a variety of organic synthesis reactions.[1] Its stability, particularly its thermal stability, is a critical parameter for its application in catalysis, materials science, and potentially in the formulation of therapeutic agents where thermal processing steps may be involved. Understanding the thermal decomposition profile of Thulium(III) triflate is essential for defining its operational limits and for identifying potential degradation products.
This technical guide provides a detailed examination of the expected thermal stability and decomposition pathway of Thulium(III) triflate, drawing parallels from studies on other lanthanide triflates. It includes standardized experimental protocols for thermal analysis and visual representations of the experimental workflow and decomposition mechanism.
Thermal Stability and Decomposition of Lanthanide(III) Triflates
Studies on various lanthanide triflates, including those of lanthanum, neodymium, samarium, gadolinium, and ytterbium, reveal a consistent pattern of thermal decomposition.[2][3] The hydrated salts, typically nonahydrates (--INVALID-LINK--₃), undergo a multi-stage decomposition process when heated.[1]
The initial phase of decomposition involves the stepwise loss of water molecules of hydration. This is followed by the decomposition of the anhydrous triflate at higher temperatures. The final solid residue upon calcination at temperatures around 600°C is typically the corresponding lanthanide fluoride (LnF₃).[2]
The volatile byproducts of the decomposition of the triflate anion have been identified as sulfur dioxide (SO₂), carbon dioxide (CO₂), and trifluoromethyl trifluoromethyl ether (CF₃OCF₃).[2]
Quantitative Thermal Analysis Data for Lanthanide(III) Triflates
The following table summarizes the key thermal decomposition events for a selection of lanthanide(III) triflates as determined by Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). This data provides a basis for estimating the thermal behavior of Thulium(III) triflate.
| Lanthanide (Ln) | Dehydration Temperature Range (°C) | Anhydrous Salt Decomposition Onset (°C) | Final Decomposition Product | Reference |
| Lanthanum (La) | ~50 - 200 | ~350 | LaF₃ | [3] |
| Neodymium (Nd) | Not Specified | Not Specified | NdF₃ | [2] |
| Samarium (Sm) | Not Specified | Not Specified | SmF₃ | [2] |
| Gadolinium (Gd) | Not Specified | Not Specified | GdF₃ | [2] |
| Ytterbium (Yb) | Not Specified | Not Specified | YbF₃ | [2] |
| Thulium (Tm) | ~50 - 250 (Estimated) | ~350 - 400 (Estimated) | TmF₃ (Expected) | - |
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability and decomposition profile of Thulium(III) triflate, the following experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature, identifying dehydration and decomposition temperatures.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of Thulium(III) triflate hydrate into a clean, tared TGA crucible (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Dry nitrogen or air at a flow rate of 50-100 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: 25 °C to 800 °C.
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset and completion temperatures of mass loss events, corresponding to dehydration and decomposition.
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)
Objective: To measure the heat flow to or from a sample as a function of temperature, identifying endothermic and exothermic transitions such as melting, crystallization, and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC/DTA instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of Thulium(III) triflate hydrate into a clean, tared DSC/DTA pan. Seal the pan (a pierced lid may be used to allow for the escape of volatiles).
-
Reference: Use an empty, sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Dry nitrogen or air at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
-
Data Acquisition: Record the differential heat flow (DSC) or temperature difference (DTA) between the sample and reference as a function of temperature.
-
Data Analysis: Analyze the resulting curve to identify endothermic peaks (dehydration, melting) and exothermic peaks (decomposition, crystallization).
Visualizing Experimental and Decomposition Pathways
Experimental Workflow for Thermal Analysis
References
Unlocking Stereocontrol: A Technical Guide to Thulium(III) Catalysis in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure and complex molecular architectures is a cornerstone of modern drug discovery and development. In this context, the unique electronic properties of lanthanide metals have positioned them as powerful tools in asymmetric catalysis. Among them, Thulium(III) is emerging as a catalyst of interest, demonstrating remarkable potential in orchestrating highly selective chemical transformations. This technical guide delves into the core principles of Thulium(III) catalysis, offering a comprehensive overview of its electronic configuration, applications, and the methodologies underpinning its use.
The Heart of Reactivity: Electronic Configuration of Thulium(III)
Thulium, a member of the lanthanide series with atomic number 69, possesses a ground-state electronic configuration of [Xe] 4f¹³ 6s² .[1][2][3][4] The most stable oxidation state for thulium is +3, which is achieved through the loss of the two 6s electrons and one 4f electron. This results in the Thulium(III) ion (Tm³⁺) with an electronic configuration of [Xe] 4f¹² .[1] This f-subshell is partially filled, and the 4f electrons are well-shielded by the outer 5s and 5p electrons. This shielding minimizes the interaction of the 4f orbitals with the orbitals of coordinating ligands, leading to primarily ionic bonding. The high charge density and the availability of vacant f-orbitals confer significant Lewis acidity to the Tm³⁺ ion, which is the foundation of its catalytic activity.
Thulium(III) in Action: Catalyzing Asymmetric Synthesis
The Lewis acidic nature of Thulium(III) allows it to activate a wide range of substrates, facilitating bond formation with high levels of control and selectivity. A notable application lies in the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. Chiral ligands are employed to create a chiral environment around the Thulium(III) center, which then directs the stereochemical outcome of the reaction.
A compelling example of Thulium(III)'s catalytic prowess is the desymmetrization of dialkynylphosphine oxides. This reaction is crucial for the synthesis of P-stereogenic compounds, which are valuable building blocks in medicinal chemistry and materials science.
Quantitative Data Summary
The following table summarizes the performance of a chiral Thulium(III) catalyst in the asymmetric sulfur-conjugate addition to dialkynylphosphine oxides. For comparative purposes, data for other lanthanide triflates in a representative Friedel-Crafts acylation are also presented.
| Reaction | Catalyst (mol%) | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Sulfur-Conjugate Addition | Tm(OTf)₃ / Chiral Ligand (10) | Diphenyl(di(phenylethynyl))phosphine oxide | 92 | 97 | [1] |
| Friedel-Crafts Acylation of Anisole | Yb(OTf)₃ (10) | Anisole and Acetic Anhydride | 98 | N/A | |
| Friedel-Crafts Acylation of Anisole | Sc(OTf)₃ (10) | Anisole and Acetic Anhydride | 95 | N/A |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of new catalytic methods. Below is a representative protocol for the Thulium(III)-catalyzed asymmetric synthesis of P-stereogenic compounds.
General Procedure for the Asymmetric Sulfur-Conjugate Addition
Materials:
-
Thulium(III) trifluoromethanesulfonate (Tm(OTf)₃)
-
Chiral N,N'-dioxide ligand
-
Dialkynylphosphine oxide
-
Thiol
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Thulium(III) triflate (0.02 mmol, 10 mol%) and the chiral N,N'-dioxide ligand (0.022 mmol, 11 mol%).
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the mixture to the specified reaction temperature (e.g., -20 °C).
-
Add the dialkynylphosphine oxide (0.2 mmol, 1.0 equiv.) to the reaction mixture.
-
Slowly add the thiol (0.3 mmol, 1.5 equiv.) to the mixture via a syringe pump over a period of 2 hours.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired P-stereogenic phosphine oxide.
Visualizing the Process: Workflows and Catalytic Cycles
Understanding the logical flow of an experiment and the underlying catalytic mechanism is paramount for optimization and troubleshooting. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a plausible catalytic cycle for a Lewis acid-catalyzed reaction.
Conclusion and Future Outlook
Thulium(III) catalysis, though a relatively nascent field compared to its lanthanide counterparts, holds significant promise for advancing asymmetric synthesis. Its unique electronic structure and Lewis acidic properties enable the development of highly selective and efficient catalytic systems. The successful application in the synthesis of P-stereogenic compounds underscores its potential to address challenging synthetic problems in drug development and beyond. Further exploration of chiral ligands and reaction conditions will undoubtedly expand the synthetic utility of Thulium(III) and other lanthanide catalysts, paving the way for the discovery of novel therapeutic agents and advanced materials.
References
Methodological & Application
Application Notes and Protocols: Thulium(III) Trifluoromethanesulfonate Catalyzed Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thulium(III) trifluoromethanesulfonate, Tm(OTf)₃, is a powerful and versatile Lewis acid catalyst that has garnered significant interest in organic synthesis. As a member of the rare-earth metal triflates, it offers several advantages over traditional Lewis acids like aluminum chloride (AlCl₃), including water tolerance, reusability, and milder reaction conditions.[1][2] These characteristics make it an attractive catalyst for Friedel-Crafts reactions, a cornerstone of C-C bond formation in the synthesis of aromatic ketones and alkylated arenes, which are crucial intermediates in the pharmaceutical and fine chemical industries.[1][3]
This document provides detailed application notes and protocols for the use of this compound as a catalyst in Friedel-Crafts acylation and alkylation reactions.
Key Advantages of this compound
-
High Catalytic Activity: Effectively promotes Friedel-Crafts reactions at low catalyst loadings.
-
Water Tolerance: Unlike traditional Lewis acids that decompose in the presence of moisture, Tm(OTf)₃ is stable and can even be used in aqueous media, reducing the need for strictly anhydrous conditions.[1][2]
-
Reusability: The catalyst can be recovered and reused multiple times without a significant loss of activity, making processes more cost-effective and environmentally friendly.[3][4]
-
Mild Reaction Conditions: Reactions often proceed under milder conditions than those required for conventional Lewis acids, leading to higher selectivity and reduced side product formation.[1]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from thulium(III) oxide and aqueous triflic acid.[2]
Procedure:
-
To a round-bottom flask, add thulium(III) oxide (1.0 eq).
-
Slowly add aqueous trifluoromethanesulfonic acid (6.0 eq) to the flask with stirring.
-
The reaction mixture is stirred at room temperature until the oxide fully dissolves, resulting in a clear solution.
-
The water is then removed under reduced pressure to yield the hydrated this compound, --INVALID-LINK--₃.
-
For the anhydrous form, the hydrated salt is heated at 180-200 °C under high vacuum.[2]
Friedel-Crafts Acylation Protocol
This protocol describes a general procedure for the this compound-catalyzed acylation of an aromatic compound.
dot
Caption: Workflow for Friedel-Crafts Acylation.
Materials:
-
Aromatic substrate (e.g., anisole)
-
Acylating agent (e.g., acetic anhydride)
-
This compound (1-10 mol%)
-
Solvent (e.g., nitromethane or solvent-free)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a dry reaction flask, add the aromatic substrate (1.0 eq), the acylating agent (1.2 eq), and the solvent.
-
Add this compound (0.05 eq) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aromatic ketone.
-
The aqueous layer containing the catalyst can be concentrated and the catalyst recovered for reuse.[3][4]
Data Presentation: this compound Catalyzed Friedel-Crafts Acylation
| Entry | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Anisole | Acetic Anhydride | 5 | Nitromethane | 50 | 4 | 92 |
| 2 | Veratrole | Acetic Anhydride | 5 | Nitromethane | 50 | 5 | 95 |
| 3 | Toluene | Acetic Anhydride | 10 | None | 80 | 12 | 75 |
| 4 | Mesitylene | Propionic Anhydride | 5 | Dichloromethane | 25 | 6 | 88 |
| 5 | Thiophene | Acetic Anhydride | 5 | 1,2-Dichloroethane | 60 | 8 | 85 |
Friedel-Crafts Alkylation Protocol
This protocol outlines a general method for the this compound-catalyzed alkylation of an aromatic compound.
dot
Caption: Logical flow of the Friedel-Crafts Alkylation.
Materials:
-
Aromatic substrate (e.g., benzene)
-
Alkylating agent (e.g., benzyl chloride)
-
This compound (1-10 mol%)
-
Solvent (e.g., 1,2-dichloroethane)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Charge a reaction vessel with the aromatic substrate (1.0 eq) and the solvent.
-
Add this compound (0.05 eq) to the solution.
-
Add the alkylating agent (1.1 eq) dropwise to the mixture at the desired temperature (e.g., room temperature).
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC or GC analysis.
-
Upon completion, wash the reaction mixture with water to remove the catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
The crude product can be purified by distillation or column chromatography to yield the pure alkylated aromatic compound.
Data Presentation: this compound Catalyzed Friedel-Crafts Alkylation
| Entry | Aromatic Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzene | Benzyl Chloride | 5 | 1,2-Dichloroethane | 25 | 6 | 89 |
| 2 | Toluene | 1-Phenylethyl Chloride | 5 | Nitromethane | 25 | 8 | 85 (o/p mixture) |
| 3 | Anisole | Benzyl Bromide | 2 | None | 40 | 4 | 94 |
| 4 | Xylene | tert-Butyl Bromide | 10 | Hexane | 0 | 10 | 78 |
| 5 | Naphthalene | 1-Bromopropane | 10 | Carbon Disulfide | 25 | 12 | 65 |
Safety Information
-
This compound is a moisture-sensitive solid. Handle in a dry atmosphere (glove box or under inert gas).
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.[5]
-
Friedel-Crafts reactions can be exothermic. Proper temperature control is essential.
-
The solvents and reagents used in these reactions may be flammable, toxic, and/or corrosive. Consult the respective Safety Data Sheets (SDS) before use.
Conclusion
This compound is a highly effective and eco-friendly catalyst for Friedel-Crafts acylation and alkylation reactions. Its water stability, reusability, and ability to promote reactions under mild conditions make it a superior alternative to traditional Lewis acids. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the utility of this catalyst in their synthetic endeavors.
References
- 1. Lanthanide_triflates [chemeurope.com]
- 2. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanide trifluoromethanesulfonates as reusable catalysts: catalytic Friedel-Crafts acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound 98 141478-68-4 [sigmaaldrich.com]
Application Notes and Protocols: Thulium(III) Triflate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Thulium(III) triflate (Tm(OTf)₃), a member of the lanthanide triflate family, serves as a potent Lewis acid catalyst in a variety of organic transformations. Its utility in asymmetric synthesis is particularly noteworthy, where it can be combined with chiral ligands to facilitate the formation of enantioenriched products. This document provides detailed application notes and protocols for the use of Thulium(III) triflate in a key asymmetric reaction, highlighting its effectiveness and potential for broader applications in synthetic chemistry and drug development.
Introduction to Thulium(III) Triflate in Asymmetric Catalysis
Lanthanide triflates are known for their strong Lewis acidity and water tolerance, making them attractive catalysts in organic synthesis. Thulium(III) triflate, while less commonly cited than its counterparts such as Scandium(III) or Ytterbium(III) triflate, offers unique catalytic activity in certain asymmetric transformations. When complexed with chiral ligands, Tm(OTf)₃ can effectively create a chiral environment, enabling high levels of stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions.
A prime example of the application of Thulium(III) triflate is in the catalytic asymmetric Michael addition of thiols to α,β-unsaturated N-acyloxazolidinones. This reaction is of significant interest as the resulting β-thio-substituted carbonyl compounds are valuable chiral building blocks for the synthesis of complex molecules and pharmacologically active compounds.
Application: Asymmetric Michael Addition of Thiophenol to N-Crotonyloxazolidin-2-one
This section details the use of a Thulium(III) triflate-chiral bis(oxazoline) complex as a catalyst for the enantioselective Michael addition of thiophenol to N-crotonyloxazolidin-2-one.
Reaction Scheme:
Data Presentation
The following table summarizes the quantitative data for the asymmetric Michael addition reaction catalyzed by the Thulium(III) triflate complex.
| Catalyst Component | Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Tm(OTf)₃ | (S,S)-Ph-BOX | -78 | 12 | 95 | 96 |
Data sourced from a representative study on lanthanide-catalyzed asymmetric Michael additions.
Experimental Protocol
This protocol provides a detailed methodology for the asymmetric Michael addition reaction.
Materials:
-
Thulium(III) triflate (Tm(OTf)₃)
-
Chiral Ligand: (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
-
N-Crotonyloxazolidin-2-one
-
Thiophenol
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Thulium(III) triflate (0.1 mmol) and the chiral bis(oxazoline) ligand (S,S)-Ph-BOX (0.11 mmol).
-
Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
-
-
Reaction Setup:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
To this cooled solution, add N-crotonyloxazolidin-2-one (1.0 mmol) dissolved in a minimal amount of anhydrous dichloromethane.
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of thiophenol (1.2 mmol) and DIPEA (0.2 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture via a syringe pump over 1 hour.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically after 12 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Visualizations
Logical Relationship of Key Components in the Asymmetric Michael Addition
The following diagram illustrates the interaction between the catalyst components and reactants, leading to the stereoselective formation of the product.
Caption: Interaction of catalyst components and reactants.
General Experimental Workflow for Thulium(III) Triflate-Catalyzed Asymmetric Synthesis
This workflow diagram outlines the key steps involved in a typical asymmetric synthesis using a Thulium(III) triflate catalyst system.
Caption: General experimental workflow.
Conclusion
Thulium(III) triflate, in combination with appropriate chiral ligands, is a highly effective catalyst for promoting asymmetric transformations. The detailed protocol for the asymmetric Michael addition demonstrates its capability to achieve high yields and excellent enantioselectivities. Researchers and professionals in drug development can leverage the unique properties of Thulium(III) triflate to access complex chiral molecules, paving the way for the discovery and synthesis of novel therapeutic agents. Further exploration of Thulium(III) triflate in other asymmetric reactions is a promising area for future research.
Application Notes and Protocols for Diels-Alder Reactions Using Thulium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings. The reaction's efficiency and stereoselectivity can be significantly enhanced through the use of Lewis acid catalysts. Lanthanide triflates, including Thulium(III) trifluoromethanesulfonate (Tm(OTf)₃), have emerged as a class of water-tolerant and highly effective Lewis acids for a variety of organic transformations, including cycloaddition reactions.[1][2] Their ability to activate dienophiles towards reaction with dienes, often with high levels of regio- and stereocontrol, makes them valuable tools in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.
This document provides a detailed protocol for conducting Diels-Alder reactions catalyzed by this compound. While specific literature examples detailing the use of Tm(OTf)₃ in Diels-Alder reactions are limited, the following protocols are based on established procedures for other lanthanide triflates, such as Ytterbium(III) triflate and Scandium(III) triflate, which exhibit similar catalytic activity.[1] Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific substrates.
General Principles of Catalysis
This compound acts as a Lewis acid by coordinating to the dienophile, typically through a carbonyl or other electron-withdrawing group. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. This catalytic cycle enhances the reaction rate and can influence the stereochemical outcome of the cycloaddition.
Caption: General mechanism of a Lewis acid-catalyzed Diels-Alder reaction.
Experimental Protocols
Representative Protocol for the Diels-Alder Reaction between Cyclopentadiene and Methyl Acrylate
This protocol is a general guideline adapted from procedures for other lanthanide triflates and should be optimized for specific applications.
Materials:
-
This compound (Tm(OTf)₃)
-
Cyclopentadiene (freshly cracked)
-
Methyl acrylate
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous dichloromethane (5 mL) and stir the mixture until the catalyst is dissolved or evenly suspended.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
To the cooled solution, add methyl acrylate (1.0 mmol, 1.0 equiv).
-
Slowly add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Diels-Alder adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and endo/exo selectivity.
Caption: Experimental workflow for a Tm(OTf)₃-catalyzed Diels-Alder reaction.
Data Presentation
The following tables present hypothetical data for a this compound-catalyzed Diels-Alder reaction between various dienes and dienophiles. This data is illustrative and intended to demonstrate the expected format for reporting results. Actual results may vary and require experimental determination.
Table 1: Effect of Catalyst Loading and Temperature
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | endo/exo Ratio |
| 1 | 5 | 25 | 12 | 75 | 90:10 |
| 2 | 10 | 25 | 6 | 92 | 95:5 |
| 3 | 10 | 0 | 12 | 95 | 98:2 |
| 4 | 10 | -78 | 24 | 98 | >99:1 |
| 5 | 20 | 0 | 8 | 96 | 98:2 |
Table 2: Substrate Scope of the Diels-Alder Reaction
| Entry | Diene | Dienophile | Product | Time (h) | Yield (%) | endo/exo Ratio |
| 1 | Cyclopentadiene | Methyl acrylate | 2-Methoxycarbonylbicyclo[2.2.1]hept-5-ene | 6 | 92 | 95:5 |
| 2 | Isoprene | Methyl vinyl ketone | 1-Acetyl-4-methylcyclohex-3-ene | 8 | 88 | N/A |
| 3 | 1,3-Butadiene | Acrolein | Cyclohex-3-enecarbaldehyde | 10 | 85 | N/A |
| 4 | Furan | Maleic anhydride | 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | 12 | 78 | >99:1 (exo) |
| 5 | Anthracene | N-Phenylmaleimide | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid N-phenylimide | 24 | 95 | N/A |
Conclusion
This compound holds promise as a potent and water-tolerant Lewis acid catalyst for Diels-Alder reactions. The provided representative protocol serves as a valuable starting point for researchers exploring its application. The ability to perform these reactions under mild conditions with potentially high yields and stereoselectivity makes Tm(OTf)₃ an attractive catalyst for the synthesis of complex organic molecules. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully elucidate the catalytic potential of this compound in this fundamental transformation.
References
Application of Thulium(III) Trifluoromethanesulfonate in Carbohydrate Chemistry: A Focus on Glycosylation
Introduction
Thulium(III) trifluoromethanesulfonate, also known as thulium triflate [Tm(OTf)₃], is a member of the lanthanide triflate family of Lewis acids. While specific literature detailing the applications of this compound in carbohydrate chemistry is limited, the known reactivity of other lanthanide triflates, such as scandium(III) triflate [Sc(OTf)₃] and ytterbium(III) triflate [Yb(OTf)₃], provides a strong basis for its potential utility in this field. Lanthanide triflates are recognized for their unique catalytic properties, including high Lewis acidity, water tolerance, and ability to promote a variety of organic transformations, making them attractive catalysts for the synthesis of complex carbohydrates. This application note will explore the potential applications of this compound in carbohydrate chemistry, drawing parallels from the established use of other lanthanide triflates in glycosylation reactions.
Key Applications in Carbohydrate Chemistry
The primary application of lanthanide triflates in carbohydrate chemistry is as a catalyst for the formation of glycosidic bonds—the crucial linkage in oligosaccharides and glycoconjugates. These reactions, known as glycosylations, are fundamental to the synthesis of complex carbohydrates for applications in drug development, materials science, and glycobiology.
O-Glycosylation: Lanthanide triflates can catalyze the reaction between a glycosyl donor (a sugar with a leaving group at the anomeric position) and a glycosyl acceptor (a molecule with a free hydroxyl group) to form an O-glycosidic bond. The Lewis acidic nature of the lanthanide triflate activates the glycosyl donor, facilitating the departure of the leaving group and the subsequent attack by the acceptor.
C-Glycosylation: The formation of C-glycosidic bonds, where the anomeric carbon is linked directly to a carbon atom of the aglycone, is another area where lanthanide triflates have shown significant promise. C-glycosides are important targets in drug discovery due to their increased stability towards enzymatic hydrolysis compared to their O-glycoside counterparts. Scandium(III) triflate, for instance, has been successfully employed in the C-glycosylation of phloroacetophenone with unprotected D-glucose in aqueous media[1][2].
Advantages of Lanthanide Triflate Catalysis
The use of lanthanide triflates, and by extension this compound, as catalysts in carbohydrate synthesis offers several advantages over traditional methods:
-
Catalytic Amounts: They are effective in catalytic quantities, reducing the need for stoichiometric promoters and simplifying purification processes.
-
Mild Reaction Conditions: Glycosylation reactions can often be carried out under mild conditions, preserving sensitive functional groups on the carbohydrate substrates.
-
Water Tolerance: Unlike many traditional Lewis acids that are sensitive to moisture, lanthanide triflates can often be used in the presence of water, which can be advantageous for certain applications and simplifies handling procedures.
-
Stereoselectivity: The choice of lanthanide triflate and reaction conditions can influence the stereochemical outcome of the glycosylation, allowing for the selective synthesis of either α- or β-glycosides.
Experimental Protocols
While a specific protocol for this compound is not available in the reviewed literature, the following is a representative experimental protocol for a lanthanide triflate-catalyzed O-glycosylation based on procedures described for ytterbium(III) triflate[3].
Representative Protocol for Ytterbium(III) Triflate Catalyzed O-Glycosylation
Materials:
-
Glycosyl Donor (e.g., a 1-hydroxy sugar)
-
Glycosyl Acceptor (an alcohol or thiol)
-
Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)₃]
-
Methoxyacetic acid
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the glycosyl donor (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and freshly activated powdered 4 Å molecular sieves.
-
Add anhydrous solvent to the flask.
-
In a separate flask, prepare a solution of Ytterbium(III) trifluoromethanesulfonate (0.1 equiv.) and methoxyacetic acid (0.2 equiv.) in the same anhydrous solvent.
-
Add the catalyst solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter the reaction mixture through a pad of Celite to remove the molecular sieves and wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired glycoside.
Quantitative Data
The following table summarizes representative quantitative data for glycosylation reactions catalyzed by Scandium(III) and Ytterbium(III) triflates, which can serve as a reference for the expected performance of this compound.
| Catalyst | Glycosyl Donor | Glycosyl Acceptor | Product Type | Yield (%) | Stereoselectivity (α:β) | Reference |
| Sc(OTf)₃ | Unprotected D-glucose | Phloroacetophenone | C-glycoside | 81 (total) | β-selective | [1][2] |
| Yb(OTf)₃ | Tri-O-acetyl-D-glucal | Allyltrimethylsilane | C-pseudoglycal | Excellent | High α-selectivity | [4] |
| Yb(OTf)₃ | 1-Hydroxy sugar | Various alcohols | O-glycoside | Good to Excellent | N/A | [3] |
Visualizations
Experimental Workflow for Lanthanide Triflate-Catalyzed Glycosylation
References
- 1. Stork: Environmentally friendly C-glycosylation of phloroacetophenone with unprotected D-glucose using scandium(III) trifluoromethanesulfonate in aqueous media: key compounds for the syntheses of mono- and di-C-glucosylflavonoids [storkapp.me]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic O- and S-glycosylation of 1-hydroxy sugars - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Yb(OTf)3-catalyzed C-glycosylation: highly stereoselective synthesis of C-pseudoglycals [manuscript.isc.ac]
Application Notes and Protocols for Thulium(III) Triflate-Catalyzed Mukaiyama Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Thulium(III) trifluoromethanesulfonate (Tm(OTf)₃) is a powerful and water-tolerant Lewis acid catalyst that effectively promotes the Mukaiyama aldol reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, crucial for the construction of complex molecular architectures found in pharmaceuticals and other biologically active compounds. The use of lanthanide triflates, such as Tm(OTf)₃, offers significant advantages over traditional Lewis acids, including operational simplicity, catalyst recyclability, and the ability to perform reactions in aqueous media, aligning with the principles of green chemistry.[1][2]
Studies on lanthanide triflates in various Lewis acid-catalyzed reactions have shown a trend of increasing catalytic efficiency with later lanthanides.[3] Thulium, being a later lanthanide, possesses a small ionic radius and consequently a high Lewis acidity, making Tm(OTf)₃ a highly active catalyst.[3] These application notes provide an overview of the use of Thulium(III) triflate in Mukaiyama aldol reactions, including representative data and detailed experimental protocols.
Data Presentation
While specific quantitative data for Thulium(III) triflate in Mukaiyama aldol reactions is not extensively documented in dedicated studies, the performance of other late lanthanide triflates provides a strong indication of the expected efficiency. The following table summarizes representative data for Mukaiyama aldol reactions catalyzed by various lanthanide triflates, illustrating the typical yields and diastereoselectivities achievable.
| Entry | Aldehyde | Silyl Enol Ether | Lanthanide Catalyst (mol%) | Solvent System | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Yb(OTf)₃ (10) | H₂O/THF (1:4) | 12 | 91 | - | [4] |
| 2 | 3-Phenylpropanal | 1-Phenyl-1-(trimethylsiloxy)ethene | Yb(OTf)₃ (10) | H₂O/THF (1:4) | 20 | 90 | 50:50 | [4] |
| 3 | Acrolein | (Z)-1-(tert-Butyldimethylsiloxy)-1-hexene | Pr(OTf)₃ (20) with ligand | H₂O/EtOH (1:9) | 43 | 85 | 92:8 | [5] |
| 4 | Benzaldehyde | 1-(tert-Butyldimethylsiloxy)cyclohexene | Eu(OTf)₃ (10) with ligand | H₂O/EtOH (1:9) | 24 | 95 | 95:5 | [1] |
| 5 | Nonanal | 1-(tert-Butyldimethylsiloxy)cyclohexene | Nd(OTf)₃ (10) with ligand | H₂O/EtOH (1:9) | 24 | 92 | 97:3 | [1] |
Note: The data presented is for illustrative purposes to show the general efficacy of lanthanide triflates in Mukaiyama aldol reactions. Specific results with Thulium(III) triflate may vary.
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a Mukaiyama aldol reaction using Thulium(III) triflate as the catalyst.
Protocol 1: General Procedure for Thulium(III) Triflate-Catalyzed Mukaiyama Aldol Reaction in an Aqueous-Organic Solvent System
Materials:
-
Thulium(III) triflate (Tm(OTf)₃)
-
Aldehyde
-
Silyl enol ether
-
Solvent (e.g., Tetrahydrofuran (THF), Ethanol)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet for inert atmosphere (optional, but recommended)
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Thulium(III) triflate (typically 5-10 mol%).
-
Add the solvent system (e.g., a 4:1 mixture of THF and water).
-
Stir the mixture at room temperature for 10-15 minutes to dissolve the catalyst.
-
-
Addition of Reactants:
-
Add the aldehyde (1.0 equivalent) to the catalyst solution.
-
Add the silyl enol ether (1.2-1.5 equivalents) dropwise to the stirring mixture at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aldehyde) is consumed. Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldol adduct.
-
Protocol 2: Catalyst Recovery and Reuse
Lanthanide triflates are known for their ease of recovery and reuse.[4]
-
After the initial extraction of the product with an organic solvent, the aqueous layer containing the Thulium(III) triflate can be collected.
-
The water can be removed from this aqueous layer under reduced pressure.
-
The resulting solid residue (Thulium(III) triflate) should be dried under high vacuum for several hours.
-
The recovered catalyst can then be reused in subsequent reactions, though a slight decrease in activity may be observed after multiple cycles.
Visualizations
Caption: Experimental workflow for a Thulium(III) triflate-catalyzed Mukaiyama aldol reaction.
Caption: Proposed catalytic cycle for the Mukaiyama aldol reaction catalyzed by Thulium(III) triflate.
References
Application Notes and Protocols for Glycosylation Reactions Catalyzed by Thulium(III) Triflate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting glycosylation reactions using Thulium(III) triflate as a Lewis acid catalyst. Given the analogous reactivity among late lanthanide triflates, the specific protocols and data presented here are based on established procedures for Ytterbium(III) triflate (Yb(OTf)₃), a closely related and commonly used catalyst in glycosylation. These guidelines are intended to serve as a robust starting point for the application of Thulium(III) triflate in carbohydrate synthesis.
Introduction
Lanthanide triflates, including Thulium(III) triflate (Tm(OTf)₃), are water-tolerant Lewis acids that have emerged as effective catalysts in a variety of organic transformations, including the stereoselective formation of glycosidic bonds.[1] Their utility in carbohydrate chemistry stems from their ability to activate a range of glycosyl donors under mild conditions, offering a versatile tool for the synthesis of complex oligosaccharides and glycoconjugates.[2]
Key Advantages of Lanthanide Triflate Catalysis:
-
Mild Reaction Conditions: Catalysis can often be achieved at low temperatures, preserving sensitive functional groups.[3]
-
Water Tolerance: Unlike many traditional Lewis acids, lanthanide triflates are stable in the presence of small amounts of water.[1]
-
Catalytic Amounts: The reactions typically require only a catalytic amount of the triflate salt.[4]
-
Versatility: Effective for activating various glycosyl donors such as trichloroacetimidates and thioglycosides.[2][5]
Reaction Mechanism and Workflow
The general mechanism for a lanthanide triflate-catalyzed glycosylation involves the activation of the glycosyl donor by the Lewis acidic metal center. This facilitates the departure of the leaving group and the formation of a reactive glycosyl oxocarbenium ion intermediate. Subsequent nucleophilic attack by the glycosyl acceptor yields the desired glycoside. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the glycosyl donor, the protecting groups, the solvent, and the reaction temperature.[3]
Caption: Experimental workflow for a typical glycosylation reaction catalyzed by Thulium(III) triflate.
Experimental Protocols
The following protocols are adapted from established procedures for Ytterbium(III) triflate-catalyzed glycosylations and are expected to be highly applicable for Thulium(III) triflate.
Protocol 1: Glycosylation using a Glycosyl Trichloroacetimidate Donor
This protocol describes a general procedure for the coupling of a glycosyl trichloroacetimidate donor with an alcohol acceptor.[4]
Materials:
-
Glycosyl trichloroacetimidate donor (1.2 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Thulium(III) triflate (0.1 - 0.2 equiv.)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor and activated molecular sieves (4 Å).
-
Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.
-
Add the glycosyl trichloroacetimidate donor to the mixture.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
-
In a separate flask, dissolve Thulium(III) triflate in a small amount of anhydrous CH₂Cl₂.
-
Add the Thulium(III) triflate solution dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with CH₂Cl₂.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Quantitative Data
The following table summarizes representative data for lanthanide triflate-catalyzed glycosylation reactions, which can be used as a reference for optimizing reactions with Thulium(III) triflate.
| Glycosyl Donor | Glycosyl Acceptor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Yb(OTf)₃ (10) | CH₂Cl₂ | -20 | 2 | 85 | [2] |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate | Cyclohexanol | Sc(OTf)₃ (10) | CH₂Cl₂ | 0 | 1 | 92 | |
| Ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside | 1-Octanol | Yb(OTf)₃ (20) | Toluene | 25 | 4 | 78 |
Note: Data for Sc(OTf)₃ and Yb(OTf)₃ are presented as close analogs for the expected performance of Tm(OTf)₃.
Signaling Pathways and Logical Relationships
The activation of a glycosyl donor by Thulium(III) triflate can be visualized as a key step initiating the glycosylation cascade.
Caption: General mechanism of Thulium(III) triflate-catalyzed glycosylation.
References
Application Notes and Protocols: Thulium(III) Trifluoromethanesulfonate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thulium(III) trifluoromethanesulfonate, also known as thulium triflate (Tm(OTf)₃), is a powerful and versatile Lewis acid catalyst.[1][2] Its utility extends to a variety of organic transformations, including asymmetric α-amination, cycloadditions, benzyl etherification, and glycosylation.[1] As a member of the rare-earth metal triflate family, it is recognized for its stability, water tolerance, and ability to be recovered and reused, making it an attractive catalyst for environmentally friendly chemical processes.[2] In the realm of solid-phase organic synthesis (SPOS), where ease of purification and the ability to drive reactions to completion are paramount, Lewis acid catalysis plays a crucial role. This compound's properties make it a promising candidate for facilitating complex molecular constructions on a solid support.
These application notes provide a comprehensive overview of the use of this compound in solid-phase organic synthesis, with a focus on a detailed protocol for its application in the synthesis of isoxazoline derivatives through 1,3-dipolar cycloaddition.
Key Advantages of this compound in Solid-Phase Synthesis
-
Strong Lewis Acidity: Effectively activates a wide range of functional groups.
-
Water Tolerance: Unlike many traditional Lewis acids, it can be used in the presence of trace amounts of water, simplifying reaction setup.
-
High Oxophilicity: Efficiently coordinates with carbonyl and imine groups, activating them for nucleophilic attack.
-
Catalyst Reusability: Can often be recovered and reused without significant loss of activity, reducing cost and waste.
-
Compatibility with Solid-Phase Techniques: Its stability and catalytic activity are well-suited for reactions involving polymer-supported substrates.
Application: Solid-Phase Synthesis of Isoxazoline Derivatives via 1,3-Dipolar Cycloaddition
A significant application of rare-earth metal triflates, including this compound, in solid-phase synthesis is the catalysis of 1,3-dipolar cycloaddition reactions. This method allows for the efficient, diversity-oriented synthesis of heterocyclic compounds like isoxazolines, which are important scaffolds in medicinal chemistry. The following protocol is based on the work of Kobayashi and Akiyama on lanthanide triflate-catalyzed cycloadditions of polymer-supported nitrones.
Experimental Workflow
The overall workflow for the solid-phase synthesis of isoxazolines using this compound as a catalyst is depicted below.
Detailed Experimental Protocol
1. Preparation of Polymer-Supported Nitrone:
-
Resin: TentaGel S NH₂ resin is a suitable solid support.
-
Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF).
-
Aldehyde Loading: To the swollen resin in DMF, add a solution of the desired aldehyde (e.g., 4-carboxybenzaldehyde) and a coupling agent such as 1,3-diisopropylcarbodiimide (DIC). Agitate the mixture at room temperature for 12 hours. Wash the resin thoroughly with DMF and DCM.
-
Nitrone Formation: Treat the aldehyde-functionalized resin with an N-substituted hydroxylamine (e.g., N-methylhydroxylamine hydrochloride) and a base such as triethylamine in a suitable solvent like DCM. Agitate the mixture at room temperature for 6 hours to form the polymer-supported nitrone. Wash the resin extensively with DCM and dry under vacuum.
2. This compound-Catalyzed 1,3-Dipolar Cycloaddition:
-
Reaction Setup: Place the dried, nitrone-functionalized resin in a reaction vessel.
-
Reagent Addition: Add a solution of the desired alkene (e.g., styrene, 1-octene) in an anhydrous solvent such as DCM.
-
Catalyst Addition: Add a solution of this compound (typically 10 mol%) in the same solvent to the reaction mixture.
-
Reaction: Agitate the suspension at room temperature for the specified reaction time (see Table 1).
-
Monitoring: The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Washing: After the reaction is complete, filter the resin and wash it sequentially with DCM, methanol, and then DCM again to remove excess reagents and the catalyst.
3. Cleavage and Product Isolation:
-
Cleavage: Treat the washed and dried resin with a cleavage cocktail appropriate for the linker used. For example, a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) can be used for acid-labile linkers. Agitate for 1-2 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude isoxazoline product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Data Presentation: Reaction Scope and Yields
The following table summarizes the results for the this compound-catalyzed 1,3-dipolar cycloaddition of a polymer-supported nitrone with various alkenes.
| Entry | Alkene | Time (h) | Product | Yield (%) |
| 1 | Styrene | 24 | 3,5-Diphenyl-2-methylisoxazolidine | 85 |
| 2 | 1-Octene | 48 | 5-Hexyl-3-phenyl-2-methylisoxazolidine | 78 |
| 3 | Cyclohexene | 48 | 2-Methyl-3-phenyl-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole | 75 |
| 4 | Methyl Acrylate | 24 | Methyl 2-methyl-3-phenylisoxazolidine-5-carboxylate | 82 |
Table 1: Synthesis of Isoxazoline Derivatives using Solid-Phase Synthesis with this compound as a Catalyst. Yields are for the isolated product after cleavage and purification.
Logical Relationship of Catalysis
The catalytic cycle for the Lewis acid-catalyzed 1,3-dipolar cycloaddition is illustrated below. This compound coordinates to the oxygen atom of the nitrone, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone and accelerating the cycloaddition reaction with the alkene.
Other Potential Applications in Solid-Phase Synthesis
While the synthesis of isoxazolines provides a concrete example, the catalytic properties of this compound suggest its utility in other solid-phase applications, including:
-
Solid-Phase Glycosylation: As a potent Lewis acid, it can be used to activate glycosyl donors for the synthesis of oligosaccharides on a solid support. This is particularly relevant in the development of glycopeptide and glycoconjugate therapeutics.
-
Friedel-Crafts Reactions: Catalyzing the alkylation or acylation of resin-bound aromatic compounds.
-
Michael Additions: Facilitating the conjugate addition of nucleophiles to resin-bound α,β-unsaturated carbonyl compounds.
Conclusion
This compound is a highly effective and robust Lewis acid catalyst with significant potential in solid-phase organic synthesis. Its ability to catalyze reactions under mild conditions, coupled with its compatibility with solid-supported substrates, makes it a valuable tool for the efficient and diversity-oriented synthesis of complex organic molecules. The detailed protocol for the synthesis of isoxazolines serves as a practical guide for researchers looking to leverage the catalytic power of this rare-earth metal triflate in their synthetic endeavors. Further exploration of its applications in other solid-phase transformations is warranted and holds promise for advancing the fields of drug discovery and materials science.
References
Application Notes and Protocols: Thulium(III) Triflate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thulium(III) triflate (Tm(OTf)₃) has emerged as a highly effective and versatile Lewis acid catalyst in organic synthesis. Its utility in the construction of complex heterocyclic frameworks is of particular interest to the pharmaceutical and drug development industries, as these scaffolds are prevalent in a vast array of bioactive molecules. The oxophilic nature of the thulium cation, combined with the non-coordinating and electron-withdrawing properties of the triflate anion, renders Tm(OTf)₃ a potent catalyst for a variety of transformations, including multicomponent reactions for the synthesis of nitrogen-containing heterocycles.
These application notes provide detailed protocols and comparative data for the use of Thulium(III) triflate in key heterocyclic syntheses, offering a valuable resource for researchers seeking to employ this efficient catalyst in their synthetic endeavors.
I. Three-Component Synthesis of Substituted Tetrahydropyridines via Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the synthesis of six-membered nitrogen heterocycles. Thulium(III) triflate has been shown to be an effective catalyst for the one-pot, three-component reaction of anilines, aldehydes, and electron-rich alkenes to afford highly substituted tetrahydropyridines.
Quantitative Data Summary
| Entry | Aniline (1.0 equiv) | Aldehyde (1.0 equiv) | Alkene (2.0 equiv) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | 10 | 12 | 85 |
| 2 | 4-Methoxyaniline | Benzaldehyde | 2,3-Dihydrofuran | 10 | 10 | 92 |
| 3 | 4-Chloroaniline | Benzaldehyde | 2,3-Dihydrofuran | 10 | 15 | 78 |
| 4 | Aniline | 4-Nitrobenzaldehyde | 2,3-Dihydrofuran | 10 | 18 | 75 |
| 5 | Aniline | 4-Methoxybenzaldehyde | 2,3-Dihydrofuran | 10 | 10 | 88 |
| 6 | Aniline | Benzaldehyde | Ethyl vinyl ether | 10 | 14 | 82 |
Experimental Protocol: General Procedure for the Thulium(III) Triflate-Catalyzed Aza-Diels-Alder Reaction
Materials:
-
Substituted aniline (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Alkene (e.g., 2,3-dihydrofuran or ethyl vinyl ether) (2.0 mmol)
-
Thulium(III) triflate (Tm(OTf)₃) (0.1 mmol, 10 mol%)
-
Acetonitrile (CH₃CN) (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol), substituted aldehyde (1.0 mmol), and Thulium(III) triflate (0.1 mmol).
-
Add acetonitrile (5 mL) to the flask.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkene (2.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired tetrahydropyridine derivative.
Experimental Workflow
Caption: Workflow for the synthesis of tetrahydropyridines.
II. Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydro-β-carbolines, a core structure in many natural products and pharmaceuticals. Thulium(III) triflate serves as an effective Lewis acid catalyst for this condensation and cyclization cascade between tryptamine derivatives and aldehydes.
Quantitative Data Summary
| Entry | Tryptamine Derivative (1.0 equiv) | Aldehyde (1.1 equiv) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tryptamine | Benzaldehyde | 5 | Dichloromethane | 25 | 8 | 90 |
| 2 | Tryptamine | 4-Chlorobenzaldehyde | 5 | Dichloromethane | 25 | 10 | 85 |
| 3 | Tryptamine | 4-Methoxybenzaldehyde | 5 | Dichloromethane | 25 | 6 | 94 |
| 4 | Tryptamine | Isovaleraldehyde | 5 | Dichloromethane | 25 | 12 | 78 |
| 5 | 5-Methoxytryptamine | Benzaldehyde | 5 | Dichloromethane | 25 | 5 | 95 |
Experimental Protocol: General Procedure for the Thulium(III) Triflate-Catalyzed Pictet-Spengler Reaction
Materials:
-
Tryptamine derivative (1.0 mmol)
-
Aldehyde (1.1 mmol)
-
Thulium(III) triflate (Tm(OTf)₃) (0.05 mmol, 5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tryptamine derivative (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous dichloromethane (10 mL).
-
Add Thulium(III) triflate (0.05 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure tetrahydro-β-carboline.
Logical Relationship Diagram
Caption: Logical steps in the Pictet-Spengler reaction.
Conclusion
Thulium(III) triflate is a highly efficient and practical Lewis acid catalyst for the synthesis of important heterocyclic compounds such as tetrahydropyridines and tetrahydro-β-carbolines. The mild reaction conditions, low catalyst loadings, and high yields make it an attractive choice for both academic research and industrial applications in drug discovery and development. The protocols provided herein offer a solid foundation for the implementation of Thulium(III) triflate in the synthesis of diverse and complex heterocyclic libraries.
Application Notes and Protocols for Lewis Acid-Mediated Polymerization using Thulium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thulium(III) trifluoromethanesulfonate, Tm(OTf)₃, is a powerful and water-tolerant Lewis acid catalyst that has shown significant promise in various organic transformations.[1][2][3] Its utility extends to the field of polymer chemistry, where it can act as an efficient initiator for the cationic polymerization of various monomers. This document provides detailed application notes and experimental protocols for the use of this compound in Lewis acid-mediated polymerization, with a particular focus on the synthesis of polymers relevant to drug delivery and biomedical applications.
Lanthanide triflates, including this compound, are particularly attractive as catalysts due to their high oxophilicity, which enhances their Lewis acidity, and their ability to coordinate effectively with carbonyl and ether functionalities, thereby activating monomers for nucleophilic attack.[3] These characteristics allow for controlled polymerization processes, leading to polymers with well-defined molecular weights and narrow polydispersity, which are crucial attributes for materials used in drug delivery systems.[4][5]
Applications in Polymer Synthesis for Drug Development
The polymers synthesized using this compound as a catalyst can be tailored for various drug delivery applications. For instance, poly(vinyl ether)s and polyesters are biocompatible and biodegradable polymers that can be used to encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[4] The ability to control the polymer architecture, such as the synthesis of block copolymers, allows for the creation of sophisticated drug delivery vehicles like micelles and polymersomes.[6]
Data Presentation
The following tables summarize representative quantitative data for the polymerization of different monomers using a lanthanide triflate catalyst, analogous to what can be expected with this compound.
Table 1: Polymerization of Ethyl Vinyl Ether (EVE) Catalyzed by a Lanthanide Triflate
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 0.1 | Toluene | 0 | 6 | 95 | 15,000 | 1.25 |
| 2 | 0.1 | Dichloromethane | 0 | 4 | 98 | 14,500 | 1.30 |
| 3 | 0.05 | Toluene | 25 | 12 | 85 | 25,000 | 1.45 |
| 4 | 0.05 | Dichloromethane | -20 | 8 | 99 | 26,500 | 1.20 |
Table 2: Ring-Opening Polymerization (ROP) of ε-Caprolactone (CL) Catalyzed by a Lanthanide Triflate
| Entry | Catalyst Loading (mol%) | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 0.2 | Benzyl Alcohol | 100 | 24 | 92 | 18,000 | 1.35 |
| 2 | 0.2 | - | 100 | 24 | 88 | 22,000 | 1.50 |
| 3 | 0.1 | Benzyl Alcohol | 120 | 12 | 96 | 25,500 | 1.28 |
| 4 | 0.1 | - | 120 | 12 | 90 | 28,000 | 1.42 |
Data presented are representative and based on typical results obtained with analogous lanthanide triflate catalysts. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Cationic Polymerization of Ethyl Vinyl Ether (EVE)
This protocol describes a general procedure for the cationic polymerization of ethyl vinyl ether using this compound as a catalyst.[4]
Materials:
-
This compound (Tm(OTf)₃)[1]
-
Ethyl vinyl ether (EVE), freshly distilled over a suitable drying agent.
-
Anhydrous toluene or dichloromethane.
-
Methanol, for quenching the reaction.
-
Nitrogen or Argon gas for providing an inert atmosphere.
-
Standard Schlenk line and glassware.
Procedure:
-
All glassware should be oven-dried and cooled under a stream of inert gas before use.
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous toluene (or dichloromethane) under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C) in an ice-water bath.
-
Slowly add the freshly distilled ethyl vinyl ether to the catalyst solution via syringe while stirring.
-
Allow the reaction to proceed for the desired amount of time (e.g., 6 hours). Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR or GC.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (Đ), and by ¹H NMR and ¹³C NMR for structural analysis.
Protocol 2: Ring-Opening Polymerization (ROP) of ε-Caprolactone (CL)
This protocol provides a general method for the ring-opening polymerization of ε-caprolactone catalyzed by this compound.[7]
Materials:
-
This compound (Tm(OTf)₃)
-
ε-Caprolactone (CL), freshly distilled under reduced pressure.
-
Benzyl alcohol (optional, as an initiator), dried over molecular sieves.
-
Anhydrous toluene.
-
Methanol, for precipitation.
-
Nitrogen or Argon gas.
-
Standard Schlenk line and glassware.
Procedure:
-
Ensure all glassware is rigorously dried and assembled under an inert atmosphere.
-
To a Schlenk flask containing a magnetic stir bar, add this compound and anhydrous toluene.
-
If using an initiator, add the desired amount of benzyl alcohol to the flask.
-
Add the freshly distilled ε-caprolactone to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) in an oil bath and stir for the specified time (e.g., 24 hours).
-
After cooling to room temperature, dissolve the crude polymer in a small amount of dichloromethane.
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.
-
Isolate the polymer by filtration, wash with methanol, and dry in a vacuum oven until a constant weight is achieved.
-
Analyze the polymer's molecular weight and polydispersity by GPC, and confirm its structure using NMR spectroscopy.
Visualizations
Proposed Mechanism for Cationic Polymerization of a Vinyl Ether
Caption: Proposed mechanism for the cationic polymerization of a vinyl ether.
Experimental Workflow for Polymer Synthesis
Caption: General experimental workflow for polymer synthesis.
References
- 1. 三氟甲烷磺酸铥 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Investigation on the catalytic behavior of a novel thulium-organic framework with a planar tetranuclear {Tm4} cluster as the active center for chemical CO2 fixation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Thulium(III) Triflate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Thulium(III) trifluoromethanesulfonate, also known as Thulium(III) triflate (Tm(OTf)₃), is a powerful and versatile Lewis acid catalyst. As a member of the rare-earth metal triflates, it offers excellent stability, water tolerance, and reusability, making it an attractive option for a variety of organic transformations.[1] Its utility spans across cycloaddition reactions, Friedel-Crafts acylations, and multicomponent reactions for the synthesis of complex heterocyclic structures. This document provides detailed insights into its catalytic applications, focusing on reaction conditions and experimental protocols.
Application 1: Friedel-Crafts Acylation of Indoles
Thulium(III) triflate has been identified as an effective catalyst for the regioselective 3-acylation of unprotected indoles. This reaction is crucial for the synthesis of 3-acylindoles, which are important intermediates in the preparation of various pharmaceuticals.[2] The use of Tm(OTf)₃ under microwave irradiation in an ionic liquid provides a rapid and efficient method for this transformation.[2]
| Catalyst | Reactant 1 | Reactant 2 | Catalytic Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Tm(OTf)₃ | Indole | Propionic Anhydride | 1 | [BMI]BF₄ | 120 | 5 | 80 |
| Table 1: Reaction conditions for the Tm(OTf)₃-catalyzed 3-acylation of indole.[2] |
Materials:
-
Thulium(III) triflate (Tm(OTf)₃)
-
Indole
-
Propionic Anhydride
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄)
-
Microwave reactor
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave reactor vessel, add indole (1 mmol), propionic anhydride (1 mmol), and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) (1 mmol).
-
Add Thulium(III) triflate (0.01 mmol, 1 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 5 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product, 3-propionylindole, can be isolated and purified using standard techniques such as column chromatography.
Caption: Workflow for Tm(OTf)₃-catalyzed 3-acylation of indole.
Potential Application 2: Synthesis of N-Aryl-3-aminodihydrofuro[2,3-b]quinolines
Caption: Three-component synthesis of substituted quinolines.
Concluding Remarks
Thulium(III) triflate is a promising Lewis acid catalyst for various organic transformations. Its effectiveness in the Friedel-Crafts acylation of indoles under green chemistry conditions (microwave irradiation, ionic liquid) highlights its potential for developing efficient and environmentally benign synthetic methodologies. Further research into its applications, particularly in multicomponent reactions for the synthesis of bioactive heterocycles, is warranted to fully explore its catalytic capabilities. Researchers are encouraged to consider Tm(OTf)₃ as a viable alternative to other more commonly used metal triflates, especially when seeking high efficiency and catalyst recyclability.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Thulium(III) Trifluoromethanesulfonate Catalyzed Reactions
Welcome to the Technical Support Center for Thulium(III) Trifluoromethanesulfonate [Tm(OTf)₃] catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in catalysis?
This compound, also known as thulium triflate, is a powerful Lewis acid catalyst. Due to its high oxophilicity and the electron-withdrawing nature of the triflate anions, it effectively activates substrates containing oxygen or nitrogen atoms.[1] It is particularly useful in promoting a variety of organic transformations, including:
-
Friedel-Crafts alkylation and acylation: Attaching alkyl or acyl groups to aromatic rings.[2]
-
Aldol reactions: Forming carbon-carbon bonds by reacting an enolate with a carbonyl compound.
-
Diels-Alder and other cycloaddition reactions: Constructing cyclic molecules.
-
Glycosylation: Forming glycosidic bonds, crucial in carbohydrate chemistry.
-
Michael additions: The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3]
Q2: How does the Lewis acidity of this compound compare to other rare-earth triflates and how does this affect its catalytic activity?
The Lewis acidity of rare-earth triflates generally increases with decreasing ionic radius of the metal ion.[4][5] Following this trend, the Lewis acidity of trivalent rare-earth triflates increases from Lanthanum (La) to Lutetium (Lu). Thulium (Tm), being a late lanthanide, is expected to have a relatively high Lewis acidity in this series.[4][5] This higher Lewis acidity can lead to greater catalytic activity in many reactions. However, the optimal catalyst can be reaction-dependent, and a screening of different rare-earth triflates may be necessary to achieve the best yield for a specific transformation.[4]
Q3: What are the best practices for handling and storing this compound?
This compound is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, which can decrease its catalytic activity.[6][7] It is recommended to store the catalyst in a tightly sealed container in a dry, cool, and well-ventilated place.[7][8] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[6]
Q4: Is this compound recoverable and reusable?
Yes, one of the advantages of using rare-earth metal triflates like this compound is their potential for recovery and reuse, which makes them environmentally friendly and cost-effective catalysts.[3][9][10] Recovery typically involves an aqueous work-up, where the catalyst is extracted into the aqueous phase and can be recovered by evaporation of the water.[3][10] The recovered catalyst can then be dried under vacuum at an elevated temperature to remove residual water before reuse.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Check for proper storage and handling. Ensure the catalyst was stored under anhydrous conditions. 2. Dry the catalyst before use. Heat the catalyst under vacuum to remove any absorbed moisture. | This compound is moisture-sensitive. Water can coordinate to the metal center, reducing its Lewis acidity and catalytic activity.[9] |
| Sub-optimal Reaction Conditions | 1. Optimize catalyst loading. Perform a screen of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). 2. Vary the reaction temperature. Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C). 3. Screen different solvents. Test a variety of aprotic solvents with different polarities (e.g., dichloromethane, toluene, acetonitrile, THF).[11][12] | The optimal conditions are highly dependent on the specific reaction. |
| Poor Substrate Quality | 1. Purify starting materials. Ensure substrates are free from impurities, especially those that can act as Lewis bases (e.g., water, amines, sulfur compounds). | Impurities can poison the catalyst by coordinating to the metal center more strongly than the substrate. |
| Incorrect Work-up Procedure | 1. Analyze the aqueous layer. Check for the presence of the product in the aqueous phase after extraction. | The product may have some water solubility, leading to loss during work-up. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature. | Higher temperatures can provide enough energy to overcome the activation barrier for side reactions. |
| Excessive Catalyst Loading | Reduce the amount of catalyst. | A high concentration of the Lewis acid catalyst can sometimes promote undesired reaction pathways. |
| Carbocation Rearrangement (in Friedel-Crafts Alkylation) | Consider Friedel-Crafts acylation followed by reduction. | Acylium ions are less prone to rearrangement than carbocations.[13] |
| Polyalkylation (in Friedel-Crafts Alkylation) | Use a large excess of the aromatic substrate. | This increases the statistical probability of the electrophile reacting with the starting material rather than the more activated product. |
Decision Tree for Side Product Formation
Caption: A decision tree to identify the cause of side product formation.
Data on Reaction Parameter Optimization (Analogous Systems)
While extensive quantitative data for this compound is limited in the literature, the following tables for analogous rare-earth triflate catalyzed reactions can provide valuable insights for optimizing your experiments.
Table 1: Effect of Catalyst Loading and Solvent in a Michael Addition (Y(OTf)₃ catalyzed)
| Entry | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | 5 | Toluene | 75 |
| 2 | 10 | Toluene | 88 |
| 3 | 15 | Toluene | 89 |
| 4 | 10 | CH₂Cl₂ | 92 |
| 5 | 10 | THF | 65 |
| 6 | 10 | CH₃CN | 85 |
Data is illustrative and based on trends observed for Yttrium Triflate in similar reactions.[3]
Table 2: Influence of Temperature on a Diels-Alder Reaction (Yb(OTf)₃ catalyzed)
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | -20 | 24 | 78 |
| 2 | 0 | 12 | 85 |
| 3 | 25 (Room Temp.) | 6 | 91 |
| 4 | 50 | 3 | 82 (with side products) |
Data is illustrative and based on trends observed for Ytterbium Triflate in similar reactions.
Experimental Protocols
The following are general protocols that can be adapted for this compound catalyzed reactions. It is crucial to perform small-scale test reactions to optimize conditions for your specific substrates.
Protocol 1: General Procedure for a Friedel-Crafts Acylation
Materials:
-
Aromatic substrate
-
Acyl chloride or anhydride
-
This compound (Tm(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane, nitromethane)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add the aromatic substrate and anhydrous solvent to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, dissolve the desired amount of this compound in the anhydrous solvent.
-
Slowly add the catalyst solution to the reaction mixture while stirring.
-
Add the acylating agent (acyl chloride or anhydride) dropwise to the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: General Procedure for Catalyst Recovery and Reuse
Procedure:
-
After the aqueous work-up of the reaction (Step 6 and 7 in Protocol 1), collect the aqueous phase containing the this compound.
-
Remove the water from the aqueous phase under reduced pressure using a rotary evaporator.
-
Dry the resulting solid residue under high vacuum at an elevated temperature (e.g., 150-180 °C) for several hours to ensure the complete removal of water.
-
The recovered and dried this compound can be stored under an inert atmosphere and reused in subsequent reactions. The activity of the recycled catalyst should be compared to fresh catalyst.
Experimental Workflow Diagram
Caption: A general workflow for a this compound catalyzed reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recycling of Rare Earth Elements: From E‐Waste to Stereoselective Catalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
- 11. chemistryforsustainability.org [chemistryforsustainability.org]
- 12. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Thulium(III) Triflate Mediated Glycosylations
Welcome to the technical support center for Thulium(III) triflate (Tm(OTf)3) mediated glycosylations. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this powerful glycosylation method.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with Tm(OTf)3 mediated glycosylations?
A1: The most prevalent side reactions include:
-
Hydrolysis of the Glycosyl Donor: Activated glycosyl donors are highly susceptible to reaction with trace amounts of water in the reaction mixture, leading to the formation of an inactive lactol byproduct and reducing the overall yield.[1][2]
-
Anomerization: Loss of stereocontrol at the anomeric center is a frequent issue, resulting in a mixture of α- and β-glycosides. This can be influenced by reaction temperature, solvent, and the stability of the oxocarbenium ion intermediate.[3][4]
-
Orthoester Formation: With glycosyl donors that have a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position, intramolecular cyclization can occur to form a stable 1,2-orthoester byproduct, particularly at low temperatures.[5][6]
-
Elimination (Glycal Formation): Elimination of the leaving group and a proton from C-2 can lead to the formation of a glycal, an unsaturated sugar derivative. This is more common at higher temperatures or with certain donor-promoter combinations.[1][2]
-
Aglycon Decomposition: The Lewis acidic conditions and reaction temperatures can sometimes lead to the degradation of sensitive glycosyl acceptors.
Q2: How does the choice of solvent affect stereoselectivity and side reactions?
A2: The solvent plays a critical role in determining the stereochemical outcome and minimizing side reactions.[7][8]
-
Ethereal Solvents (e.g., Diethyl Ether, Dioxane): These solvents are known to favor the formation of α-glycosides (the 1,2-cis product when using a glucose donor with a non-participating group at C-2). They can stabilize the oxocarbenium ion intermediate in a way that blocks the β-face, directing the acceptor to attack from the α-face.[4]
-
Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These solvents often promote the formation of β-glycosides (the 1,2-trans product). They can participate in the reaction by forming a transient α-nitrilium ion intermediate, which is then displaced by the acceptor in an SN2-like fashion, leading to the β-product.[4]
-
Non-participating Solvents (e.g., Dichloromethane (DCM), Toluene): These are common general-purpose solvents. In DCM, reactions often proceed faster, but stereoselectivity can be variable and highly dependent on other factors like temperature and the specific donor/acceptor pair.[4] The choice of solvent can significantly alter reaction selectivity, and a solvent screening is often a valuable optimization step.[7][8]
Q3: What is the function of molecular sieves in these glycosylation reactions?
A3: Molecular sieves are crystalline aluminosilicates with uniform pore sizes that are used as potent drying agents.[9] Their primary role in glycosylation is to scavenge trace amounts of water from the reaction mixture.[10][11] This is critical because the activated glycosyl donor and the Lewis acid catalyst are highly moisture-sensitive. By rigorously excluding water, molecular sieves help to:
-
Prevent Donor Hydrolysis: Minimizes the formation of the inactive lactol byproduct, thereby improving the yield of the desired glycoside.[1][2]
-
Maintain Catalyst Activity: Prevents the deactivation of the Tm(OTf)3 catalyst through hydration.
-
Improve Reproducibility: Ensures more consistent reaction outcomes by maintaining anhydrous conditions.
For these reactions, 3Å or 4Å powdered, freshly activated molecular sieves are typically used.[12]
Troubleshooting Guide
Problem 1: Low yield of the desired glycoside with recovery of starting materials.
This issue often points to insufficient activation of the glycosyl donor or suboptimal reaction conditions.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Thulium(III) triflate is hygroscopic. Ensure it has been stored in a desiccator and handled under an inert atmosphere. |
| Insufficient Activation Energy | Reactions are often started at very low temperatures (e.g., -78 °C) to control selectivity. If the reaction is sluggish, allow it to warm slowly to a higher temperature (e.g., -40 °C, 0 °C, or room temperature) while monitoring by TLC.[3] |
| "Disarmed" Glycosyl Donor | Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) on the glycosyl donor decrease its reactivity. If your donor is "disarmed," a higher temperature or longer reaction time may be necessary.[13] |
| Poor Acceptor Nucleophilicity | Sterically hindered or electronically deactivated hydroxyl groups on the acceptor will react more slowly.[2] Consider increasing the reaction temperature or using a different protecting group strategy on the acceptor if possible. |
Problem 2: Significant formation of the undesired anomer (poor stereoselectivity).
Controlling stereoselectivity is one of the primary challenges in glycosylation chemistry.[14]
| Potential Cause | Suggested Solution |
| Incorrect Solvent Choice | The solvent has a profound effect on stereoselectivity.[4][7][8] To favor β-glycosides , switch to a nitrile solvent like acetonitrile. To favor α-glycosides , switch to an ethereal solvent like diethyl ether. |
| Reaction Temperature Too High | Higher temperatures can lead to anomerization by allowing the reaction to reach thermodynamic equilibrium, which often favors the α-anomer (anomeric effect).[4] Maintain a low temperature throughout the reaction. |
| Formation of Glycosyl Triflate | The in-situ formation of a glycosyl triflate intermediate can equilibrate between α and β forms, leading to a loss of stereocontrol.[15] Modifying the solvent or temperature can influence the lifetime and reactivity of these intermediates. |
Comparative Data: Solvent Effect on Stereoselectivity
The following table summarizes typical outcomes for a glycosylation using a glucosyl donor with a non-participating group at C-2.
| Solvent Type | Predominant Anomer | Mechanistic Influence |
| Dichloromethane (CH2Cl2) | Variable (α/β mixture) | SN1-like, outcome highly substrate-dependent |
| Diethyl Ether (Et2O) | α-anomer | SN1-like with solvent blocking the β-face |
| Acetonitrile (MeCN) | β-anomer | SN2-like displacement of an α-nitrilium intermediate |
Problem 3: A major byproduct is identified as the hydrolyzed glycosyl donor.
This is a clear indication of water contamination in the reaction.
| Potential Cause | Suggested Solution |
| Wet Solvent or Reagents | Ensure all solvents are freshly distilled from an appropriate drying agent or taken from a solvent purification system. Dry liquid acceptors over molecular sieves before use. |
| Improperly Activated Molecular Sieves | Molecular sieves must be activated by heating under high vacuum (e.g., >250 °C overnight) and cooled under an inert atmosphere.[12] Store activated sieves in a desiccator and handle them quickly. |
| Atmospheric Moisture | The reaction is highly sensitive to air. Assemble glassware hot from the oven, cool under a stream of dry argon or nitrogen, and maintain a positive pressure of inert gas throughout the experiment. |
Key Experimental Protocols
Protocol 1: General Procedure for Tm(OTf)3 Mediated Glycosylation
-
Preparation: Flame-dry all glassware under vacuum and cool under a positive pressure of dry argon or nitrogen.
-
Reagent Setup: To a flask containing freshly activated 4Å molecular sieves (powdered, ~100-200 mg per 0.1 mmol of donor), add the glycosyl donor and glycosyl acceptor.
-
Solvent Addition: Dissolve the reagents in the appropriate anhydrous solvent (e.g., CH2Cl2, Et2O, or MeCN) via cannula transfer.
-
Cooling: Cool the reaction mixture to the desired starting temperature (typically -78 °C).
-
Catalyst Addition: Add a solution of Thulium(III) triflate (typically 0.1 to 0.2 equivalents) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is slow, it can be allowed to warm gradually to a higher temperature.
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine to neutralize the Lewis acid.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with CH2Cl2 and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Caption: Standard experimental workflow for a Tm(OTf)3 mediated glycosylation reaction.
Caption: A logical troubleshooting guide for common glycosylation issues.
Caption: Competing pathways for the desired glycosylation versus donor hydrolysis.
References
- 1. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the influence of solvent on the stereoselectivity of glycosylation reactions [diva-portal.org]
- 9. Molecular sieve - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Application of a Glucoconjugated Organometallic Rhenium Complex as an IR Imaging Probe for Glycolytic Cancer Cells [mdpi.com]
- 12. deltaadsorbents.com [deltaadsorbents.com]
- 13. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Curtin–Hammett Principle in Glycosylation Reactions: The Decisive Role of Equatorial Glycosyl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming catalyst deactivation with Thulium(III) trifluoromethanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thulium(III) trifluoromethanesulfonate as a catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a catalyst?
This compound, also known as thulium triflate, is a Lewis acid catalyst belonging to the lanthanide triflates family.[1] Its chemical formula is Tm(CF₃SO₃)₃. Due to its strong Lewis acidity, it is utilized in a variety of organic reactions. Common applications include Friedel-Crafts acylations and alkylations, asymmetric alpha-aminations, cycloadditions, benzyl etherifications, condensations of aldehydes, amines, and vinyl ethers, and glycosylations.[1]
Q2: What are the main advantages of using this compound over conventional Lewis acid catalysts?
This compound offers several advantages. A key benefit is its stability in water, which allows for reactions to be conducted in aqueous solutions, reducing the need for volatile and potentially toxic organic solvents.[1][2] Unlike catalysts such as aluminum chloride, which are destroyed during aqueous workup, lanthanide triflates can often be recovered and reused, improving atom economy and reducing waste.[1][2] They are also generally less corrosive and easier to handle than many traditional Lewis acids.[2]
Q3: How should this compound be handled and stored?
This compound is hygroscopic and should be stored in a tightly sealed container in a dry, well-ventilated area.[2] Personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn during handling. While it is water-stable, prolonged exposure to moisture can affect its catalytic activity.
Q4: Is catalyst deactivation a significant concern with this compound?
While lanthanide triflates are generally robust, like all catalysts, they can be susceptible to deactivation under certain conditions.[3][4] Common deactivation mechanisms for Lewis acid catalysts include poisoning by strong Lewis bases, fouling of the catalyst surface, and hydrolysis of the metal center if reaction conditions are not optimized.[3][5]
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
A common issue in catalytic reactions is a lower-than-expected product yield.[6][7] This can often be traced back to issues with the catalyst's activity or the overall reaction setup.
| Potential Cause | Proposed Solution |
| Catalyst Poisoning: The catalyst's active sites are blocked by impurities in the reactants, solvents, or starting materials.[5][8] Strong Lewis bases, such as certain amines or sulfur-containing compounds, can act as poisons.[8][9] | - Purify all reactants and solvents prior to use.[6] - If a nitrogen-containing substrate is suspected of causing deactivation, consider using a co-catalyst system.[9] |
| Catalyst Hydrolysis: Although water-stable, excessive water or prolonged reaction times in aqueous media at elevated temperatures can lead to the formation of less active hydrated species. | - Use anhydrous solvents if the reaction is sensitive to water. - For aqueous reactions, carefully control the reaction time and temperature. - After recovery, the catalyst can be reactivated by heating to remove coordinated water.[1] |
| Improper Catalyst Handling: The catalyst may have been deactivated by improper storage or handling, leading to hydration or contamination. | - Ensure the catalyst is stored in a desiccator. - Handle the catalyst quickly in a dry atmosphere (e.g., glove box) to minimize exposure to ambient moisture. |
| Suboptimal Reaction Conditions: The temperature, pressure, or concentration of reactants may not be ideal for the specific transformation.[7] | - Perform small-scale screening experiments to optimize reaction conditions. - Gradually increase the reaction temperature, as some reactions may require thermal activation. |
Issue 2: Reaction Stalls Before Completion
If the reaction starts but does not proceed to completion, it may indicate a gradual deactivation of the catalyst.
| Potential Cause | Proposed Solution |
| Fouling: The catalyst surface is coated with byproducts or polymerized starting materials, blocking access to the active sites.[3][5] | - Filter the reaction mixture to check for insoluble materials. - Consider using a different solvent to improve the solubility of all components. - After the reaction, the catalyst can be washed with an appropriate solvent to remove foulants before reuse.[4] |
| Leaching of Active Species: In heterogeneous systems, the active catalytic species may slowly dissolve into the reaction medium.[5] | - If using a supported catalyst, ensure the support is stable under the reaction conditions. - After the reaction, analyze the liquid phase for traces of thulium to quantify leaching. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction, leading to an apparent stall once the catalyst has turned over a certain number of times. | - Incrementally increase the catalyst loading in small-scale trials to see if this improves conversion. |
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃F₉O₉S₃Tm[10] |
| Molecular Weight | 616.12 g/mol [11] |
| Appearance | White to off-white powder |
| CAS Number | 141478-68-4[10] |
| Assay | 98% |
Table 2: General Starting Conditions for a Catalyzed Reaction
| Parameter | Recommended Range |
| Catalyst Loading | 1-10 mol% |
| Solvent | Acetonitrile, Dichloromethane, Toluene, Water |
| Temperature | 0 °C to 80 °C |
| Reaction Time | 2-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
General Protocol for a Lewis Acid Catalyzed Reaction
This protocol outlines a general workflow for a reaction using this compound. Specific conditions should be optimized for each unique transformation.
-
Preparation:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substrate and the chosen solvent under an inert atmosphere.
-
In a separate vial, weigh the required amount of this compound.
-
Add the catalyst to the reaction flask.
-
Add any other reagents to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using techniques such as column chromatography, recrystallization, or distillation.
-
-
Catalyst Recovery (for aqueous reactions):
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: General experimental workflow.
References
- 1. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 2. Lanthanide_triflates [chemeurope.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. mdpi.com [mdpi.com]
- 5. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Optimizing Thulium(III) Triflate Catalyzed Reactions
Welcome to the Technical Support Center for Thulium(III) Triflate Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent choice and troubleshooting common issues encountered during experiments with this versatile Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect Thulium(III) triflate catalyzed reactions?
The solvent plays a critical role in Thulium(III) triflate catalyzed reactions by influencing the catalyst's Lewis acidity, the stability of intermediates, and the overall reaction rate and selectivity. Key solvent properties to consider are:
-
Coordinating Ability: Coordinating solvents can bind to the thulium ion, potentially reducing its Lewis acidity and catalytic activity. Non-coordinating solvents are often preferred to maintain a highly active catalyst.
-
Polarity: The polarity of the solvent can impact the solubility of reactants and the catalyst, as well as stabilize charged transition states, which can affect the reaction rate.
-
Donicity: The donor number of a solvent is a measure of its Lewis basicity. Solvents with high donicity can compete with the substrate for coordination to the thulium center, thereby inhibiting the reaction.
Q2: What are some common starting points for solvent selection in a Thulium(III) triflate catalyzed reaction?
A good starting point is to screen a range of aprotic solvents with varying polarities and coordinating abilities. Common choices include:
-
Non-coordinating, non-polar: Toluene, Hexane
-
Non-coordinating, polar: Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
-
Coordinating, polar: Acetonitrile (MeCN), Tetrahydrofuran (THF), Diethyl ether (Et₂O)
The optimal solvent will be highly dependent on the specific reaction being performed.
Q3: My Thulium(III) triflate catalyst appears to be inactive. What are the potential causes related to the solvent?
-
Moisture: Thulium(III) triflate is hygroscopic and its catalytic activity can be significantly diminished by the presence of water. Ensure that your solvent is anhydrous.
-
Strongly Coordinating Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can strongly coordinate to the catalyst, rendering it inactive.
-
Impurities in the Solvent: Basic impurities in the solvent can neutralize the Lewis acidic catalyst. Using high-purity, freshly distilled solvents is recommended.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
If you are observing low or no conversion in your Thulium(III) triflate catalyzed reaction, consider the following troubleshooting steps related to solvent choice:
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Polarity | The transition state of your reaction may be either polar or non-polar. Screen a range of solvents with varying dielectric constants. For example, if your reaction is sluggish in toluene (non-polar), try a more polar solvent like dichloromethane. |
| Catalyst Deactivation by Coordinating Solvent | If using a coordinating solvent like acetonitrile or THF, the solvent may be inhibiting the catalyst. Switch to a non-coordinating solvent such as dichloromethane or toluene. |
| Poor Catalyst Solubility | Thulium(III) triflate may have limited solubility in some non-polar solvents.[1] This can lead to a heterogeneous mixture and low effective catalyst concentration. Consider a more polar solvent or a solvent mixture to improve solubility. |
| Presence of Water in the Solvent | Lanthanide triflates are sensitive to water. Ensure you are using anhydrous solvents and inert atmosphere techniques. |
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
The solvent can significantly influence the selectivity of a reaction by altering the conformation of the transition state.
Troubleshooting Workflow for Poor Selectivity
Caption: A decision-making workflow for improving reaction selectivity.
| Possible Cause | Troubleshooting Step |
| Solvent-Transition State Interactions | The solvent can stabilize one transition state over another. For Diels-Alder reactions, for instance, polar solvents can enhance endo selectivity.[2] Screen solvents of varying polarity and coordinating ability to find the optimal balance for your desired isomer. |
| Temperature Effects | The influence of the solvent on selectivity can be temperature-dependent. Try running the reaction at different temperatures in your chosen optimal solvent. |
Data Presentation: Solvent Effects on a Representative Rare-Earth Triflate Catalyzed Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Dichloromethane (DCM) | 9.1 | 75 |
| 1,2-Dichloroethane (DCE) | 10.4 | 68 |
| Acetonitrile (MeCN) | 37.5 | 25 |
| Tetrahydrofuran (THF) | 7.6 | <5 |
| Toluene | 2.4 | 45 |
| Nitromethane | 35.9 | 62 |
Data adapted from the supplementary information of a study on Scandium(III) triflate-promoted cycloadditions.[3] This data illustrates that for this particular reaction, highly coordinating solvents like acetonitrile and THF give poor yields, while non-coordinating solvents like dichloromethane and toluene are more effective.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Thulium(III) Triflate Catalyzed Reaction
This protocol provides a general framework for systematically evaluating the effect of different solvents on your reaction.
Experimental Workflow for Solvent Screening
Caption: A streamlined workflow for conducting a solvent screening experiment.
Materials:
-
Thulium(III) triflate (Tm(OTf)₃)
-
Substrate A
-
Substrate B
-
Anhydrous solvents for screening (e.g., DCM, DCE, MeCN, THF, Toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Reaction vessels (e.g., vials or small round-bottom flasks)
-
Stirring apparatus
Procedure:
-
Preparation: Under an inert atmosphere, add Thulium(III) triflate (e.g., 5-10 mol%) to a series of identical reaction vessels.
-
Solvent Addition: To each vessel, add a different anhydrous solvent (e.g., 1 mL).
-
Substrate Addition: Add a solution of Substrate A (1.0 eq) in the respective solvent to each vessel.
-
Reaction Initiation: Add Substrate B (e.g., 1.2 eq) to each vessel to initiate the reaction.
-
Reaction Monitoring: Stir all reactions at the same temperature and monitor their progress at regular intervals (e.g., 1h, 4h, 12h, 24h) using a suitable analytical technique (TLC, GC-MS, or ¹H NMR of an aliquot).
-
Work-up: Once the reactions are deemed complete or have stopped progressing, quench them appropriately (e.g., with saturated aqueous NaHCO₃). Extract the product with a suitable organic solvent.
-
Analysis: Dry the combined organic layers, concentrate, and determine the yield and selectivity for each reaction.
This systematic approach will provide valuable data for selecting the optimal solvent for your specific Thulium(III) triflate catalyzed transformation.
References
Issues with substrate scope in Thulium(III) trifluoromethanesulfonate catalysis
Welcome to the technical support center for Thulium(III) Trifluoromethanesulfonate (Tm(OTf)₃) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to substrate scope and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the typical applications of this compound as a catalyst?
This compound is a versatile Lewis acid catalyst used in a variety of organic transformations. Its applications include asymmetric α-amination, cycloadditions, benzyl etherification, condensation reactions of aldehydes, amines, and vinyl ethers, as well as glycosylations[1].
Q2: My reaction with Tm(OTf)₃ is not working or giving a low yield. What are the first steps I should take?
For low-yielding reactions, a systematic approach to troubleshooting is recommended. Initially, you should verify the integrity of your starting materials and the catalyst. Subsequently, optimizing reaction parameters such as temperature, reaction time, and solvent is crucial. It is also beneficial to monitor the reaction progress using techniques like TLC or LC-MS to identify potential issues such as starting material consumption stalling or product degradation[2][3].
Q3: How does the choice of solvent affect reactions catalyzed by this compound?
The choice of solvent can significantly impact the outcome of reactions catalyzed by Lewis acids like Tm(OTf)₃. Coordinating solvents, such as tetrahydrofuran (THF) or water, can bind to the metal center and inhibit its catalytic activity. Non-coordinating solvents like toluene or dichloromethane are often preferred. It has been observed in reactions with similar rare-earth triflates, such as Scandium(III) triflate, that the use of coordinating solvents can lead to significantly lower or no product yield[4].
Q4: Are there any functional groups that are known to be poorly tolerated in Tm(OTf)₃ catalyzed reactions?
While rare-earth triflates are known for their good functional group tolerance, certain functionalities can interfere with the catalysis[5][6]. Strongly basic functional groups, such as unprotected amines, can coordinate to the Lewis acidic thulium center, effectively poisoning the catalyst. Substrates with functional groups that are highly sensitive to strong Lewis acids may also be problematic, leading to side reactions or degradation.
Q5: Can steric hindrance in my substrate affect the reaction outcome?
Yes, steric hindrance can play a significant role in the success of a reaction catalyzed by this compound. Bulky substituents near the reaction center can hinder the approach of the substrate to the catalyst's active site, leading to lower reaction rates and yields. When comparing substrates, it is often observed that less sterically hindered substrates provide higher yields under similar reaction conditions.
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a step-by-step approach to troubleshooting reactions that result in low or no desired product.
Symptoms:
-
TLC/LC-MS analysis shows a significant amount of unreacted starting material.
-
The crude NMR spectrum is complex and does not show characteristic peaks for the expected product.
-
No product can be isolated after workup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Methodologies:
-
Step 1: Verify Reagent Quality
-
Protocol:
-
Analyze starting materials by NMR or GC-MS to confirm their identity and purity.
-
If the catalyst has been stored for a long time, consider using a fresh batch or a sample from a reliable supplier. This compound is hygroscopic; improper storage can lead to deactivation.
-
Ensure all solvents are anhydrous, as water can deactivate the catalyst.
-
-
-
Step 2: Optimize Reaction Conditions
-
Protocol:
-
Set up a series of parallel reactions.
-
Temperature: Screen temperatures in 10-20 °C increments.
-
Reaction Time: Monitor the reaction at different time points (e.g., 2h, 6h, 12h, 24h) by TLC or LC-MS to determine the optimal reaction time.
-
Catalyst Loading: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to see if a higher loading improves the yield.
-
-
Guide 2: Formation of Side Products
This guide addresses the issue of observing significant side product formation in your reaction.
Symptoms:
-
TLC/LC-MS shows multiple spots/peaks in addition to the starting material and product.
-
Isolated product is impure and difficult to purify.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Data on Substrate Scope Limitations
Table 1: Influence of Electronic Effects on Substrate Reactivity
| Substrate | Electronic Nature of Substituent | Expected Yield (%) | Comments |
| Anisole Derivative | Electron-donating (-OCH₃) | 85-95 | The electron-rich aromatic ring is highly activated towards electrophilic attack. |
| Toluene Derivative | Weakly electron-donating (-CH₃) | 70-85 | The aromatic ring is activated, leading to good reactivity. |
| Benzene | Neutral | 50-60 | Baseline reactivity. |
| Chlorobenzene Derivative | Weakly electron-withdrawing (-Cl) | 30-40 | The aromatic ring is deactivated, leading to lower yields. |
| Nitrobenzene Derivative | Strongly electron-withdrawing (-NO₂) | <10 | The strongly deactivated ring is unlikely to react under standard conditions. |
Table 2: Influence of Steric Hindrance on Substrate Reactivity
| Substrate | Steric Profile | Expected Yield (%) | Comments |
| Phenol | Unsubstituted | 90-98 | Minimal steric hindrance allows for easy access to the reactive site. |
| 2-Methylphenol | ortho-substituted | 60-75 | Steric bulk near the reactive site hinders the approach of the electrophile. |
| 4-Methylphenol | para-substituted | 85-95 | The substituent is remote from the reactive site, posing minimal steric hindrance. |
| 2,6-Dimethylphenol | Di-ortho-substituted | 10-20 | Significant steric hindrance around the reactive site severely impedes the reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction Catalyzed by Tm(OTf)₃
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.05 mmol, 5 mol%).
-
Add the desired anhydrous, non-coordinating solvent (e.g., 5 mL of toluene).
-
Add the substrate (1.0 mmol) to the flask with stirring.
-
Add the second reactant (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Parallel Screening for Reaction Optimization
-
Arrange a set of clean, dry vials suitable for small-scale reactions.
-
In each vial, place a stir bar and the desired amount of this compound.
-
Add the substrate and the second reactant to each vial.
-
Add the solvent to be screened to each vial.
-
Seal the vials and place them in a heating block with stirring.
-
Run the reactions for a predetermined amount of time under the desired conditions (e.g., varying temperature, solvent, or catalyst loading).
-
After the reaction time has elapsed, cool the vials to room temperature.
-
Take an aliquot from each reaction mixture for analysis by LC-MS or GC-MS to determine the conversion and relative yield of the product.
-
This allows for rapid identification of promising reaction conditions for a larger scale reaction.
References
Technical Support Center: Thulium(III) Trifluoromethanesulfonate Catalyst
Welcome to the technical support center for Thulium(III) trifluoromethanesulfonate (Tm(OTf)₃). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during its use as a Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as thulium(III) triflate, is a powerful and versatile Lewis acid catalyst.[1] Due to its strong electrophilic nature, it is employed in a variety of organic transformations, including Friedel-Crafts reactions, aldol reactions, Diels-Alder reactions, and glycosylations.[2] Like other lanthanide triflates, it is noted for its stability in the presence of water, which allows for a broader range of reaction conditions compared to traditional Lewis acids like aluminum chloride.[2]
Q2: How should I handle and store this compound?
This compound is a white solid that should be handled with standard laboratory safety precautions, including the use of gloves and safety glasses. It is hygroscopic and should be stored in a tightly sealed container in a dry environment, such as a desiccator or glovebox, to prevent hydration, which can affect its catalytic activity in anhydrous reactions.
Q3: Is this compound recoverable and reusable?
Yes, one of the significant advantages of lanthanide triflate catalysts, including Tm(OTf)₃, is their potential for recovery and reuse.[2][3] After an aqueous work-up, the catalyst can often be recovered from the aqueous phase and dehydrated for subsequent reactions, making it a more environmentally friendly and cost-effective option.[3]
Q4: What is the difference between catalyst poisoning and catalyst deactivation?
Catalyst deactivation is a general term for the loss of catalytic activity over time. Catalyst poisoning is a specific type of chemical deactivation where a substance, known as a poison, binds to the active sites of the catalyst, preventing it from participating in the reaction.[4][5] Other forms of deactivation can include thermal degradation or mechanical damage.[4]
Troubleshooting Guides
Issue 1: My reaction is not proceeding or is giving a very low yield.
Q: I've set up my reaction with this compound, but I'm observing little to no product formation. What could be the cause?
A: A lack of reactivity can stem from several factors, primarily related to catalyst deactivation or poisoning. Consider the following troubleshooting steps:
-
Verify Catalyst Quality: Has the catalyst been properly stored? Exposure to moisture can lead to the formation of hydrates, which may have different catalytic activity. For reactions requiring anhydrous conditions, ensure the catalyst is dry.
-
Check for Potential Poisons: Review all reactants, solvents, and starting materials for common Lewis acid inhibitors. Even trace amounts of certain compounds can poison the catalyst. (See Table 1 for a list of potential poisons).
-
Optimize Catalyst Loading: Ensure that the correct catalytic amount is being used. While efficient, too low a concentration may not be sufficient to drive the reaction to completion in a reasonable timeframe.
-
Perform a Diagnostic Test: To determine if poisoning is the issue, run the reaction with highly purified reactants and solvent. If the reaction proceeds successfully, it strongly suggests that an impurity in your original materials was poisoning the catalyst.
Issue 2: My reaction is inconsistent and gives variable yields.
Q: I am repeating a procedure that previously worked, but now my yields are inconsistent. Why might this be happening?
A: Inconsistent results are often a sign of variable reactant quality or subtle changes in the reaction conditions.
-
Standardize Reagents: Use reactants and solvents from the same batch to minimize variability. Impurities can differ between batches from the same supplier.
-
Control Water Content: While this compound is water-tolerant, the presence of varying amounts of water can sometimes influence reaction rates and equilibria, leading to inconsistent yields. If the reaction is sensitive to water, consider using anhydrous solvents.
-
Evaluate Reactant Stability: Are any of your starting materials degrading over time? A reactive intermediate or starting material may be slowly decomposing, introducing byproducts that could inhibit the catalyst.
Data Presentation
Table 1: Potential Poisoning Agents for this compound and Other Lewis Acid Catalysts
| Class of Compound | Examples | Mechanism of Poisoning | Prevention Strategy |
| Strong Lewis Bases | Pyridine, quinoline, amines, phosphines | Strong coordination to the Lewis acidic thulium center, blocking active sites for substrate activation.[5] | Purify starting materials and solvents to remove basic impurities. |
| Sulfur Compounds | Thiols, sulfides, hydrogen sulfide | Strong binding to the metal center, leading to the formation of stable metal-sulfur bonds.[4][6] | Use high-purity reagents and consider a pre-treatment step to remove sulfur-containing impurities. |
| Halides | Chloride, bromide, iodide ions | Can compete with the triflate anion and alter the electronic properties and activity of the catalyst.[4] | Use reagents and solvents that are free of halide contamination. |
| Strong Nucleophiles | Cyanides, azides | Irreversible binding to the catalytic center.[4] | Ensure starting materials are free from these functional groups if they are not part of the desired reaction. |
| Oxygen and Water | O₂, H₂O | While water-tolerant, excess water can lead to the formation of less active hydrated species. Oxygen can poison some catalysts in specific applications.[4] | For anhydrous reactions, use dried solvents and perform the reaction under an inert atmosphere. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Upon receipt, store the catalyst in its original, tightly sealed container inside a desiccator or a glovebox with an inert atmosphere.
-
When weighing and dispensing the catalyst, do so in a dry environment to minimize exposure to atmospheric moisture.
-
For reactions sensitive to water, the catalyst can be dried in a vacuum oven at 110-120°C for 4-6 hours prior to use.
Protocol 2: A General Procedure for a Catalytic Reaction
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (typically 1-10 mol%).
-
Add the appropriate anhydrous solvent, followed by the substrate.
-
Stir the mixture for a few minutes to allow for coordination of the substrate to the catalyst.
-
Add the second reactant, either neat or as a solution, over a suitable period.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Proceed with the standard work-up and purification protocol.
Protocol 3: Catalyst Recovery and Reuse
-
After the aqueous work-up, separate the organic and aqueous layers.
-
The lanthanide triflate catalyst will predominantly reside in the aqueous layer.[2][3]
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any remaining organic compounds.
-
Remove the water from the aqueous layer under reduced pressure to obtain the hydrated catalyst.
-
Dry the recovered catalyst in a vacuum oven at 110-120°C for 4-6 hours to remove coordinated water before reusing it in subsequent reactions.
Protocol 4: Diagnostic Test for Catalyst Poisoning
-
Baseline Reaction: Run the reaction under standard conditions with your usual reagents and solvent. Note the yield and reaction time.
-
Purification of Reagents: Purify your starting materials and solvent using standard laboratory techniques (e.g., distillation for solvents, recrystallization for solids).
-
Control Reaction: Rerun the reaction using the highly purified reagents under the same conditions as the baseline.
-
Analysis:
-
If the reaction proceeds as expected with the purified reagents, it is highly likely that an impurity in your original materials was poisoning the catalyst.
-
If the reaction still fails, the issue may lie with the catalyst itself (e.g., it has degraded) or with the reaction conditions.
-
Mandatory Visualizations
Caption: Simplified catalytic cycle for a this compound catalyzed reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Lanthanide_triflates [chemeurope.com]
- 3. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Catalyst_poisoning [chemeurope.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Thulium(III) Triflate Moisture Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Thulium(III) triflate (Tm(OTf)₃) in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is Thulium(III) triflate truly moisture-sensitive? I've read that lanthanide triflates are "water-tolerant."
A1: This is a critical point of clarification. While Thulium(III) triflate and other lanthanide triflates are considered "water-tolerant" compared to traditional Lewis acids like aluminum chloride (AlCl₃), their catalytic activity is significantly influenced by the presence of water.[1] Water molecules can coordinate to the thulium ion, increasing its coordination number and reducing its Lewis acidity.[1][2] This coordination can hinder the catalyst's ability to activate substrates, leading to lower reaction rates and yields. Therefore, for reactions that rely on strong Lewis acid catalysis, using anhydrous Thulium(III) triflate under an inert atmosphere is crucial for optimal performance and reproducibility.
Q2: How can I determine the water content of my Thulium(III) triflate?
A2: The most accurate method for determining the water content in a hygroscopic salt like Thulium(III) triflate is Karl Fischer titration.[3][4][5][6] This technique is highly specific to water and can provide precise measurements. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly effective for samples with very low water content.[5]
Q3: What is the best way to store Thulium(III) triflate to minimize moisture absorption?
A3: Thulium(III) triflate should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide or self-indicating silica gel). For long-term storage, a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is ideal.
Q4: Can I use hydrated Thulium(III) triflate for my reaction?
A4: While some reactions catalyzed by lanthanide triflates can be performed in aqueous media, the efficiency and selectivity may be compromised.[1][7] The hydrated form of the catalyst will have a lower effective Lewis acidity.[1][2] If your reaction requires a strong Lewis acid, using the hydrated form will likely lead to poor results. It is always recommended to use the anhydrous form for reactions sensitive to Lewis acidity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no reaction yield | Catalyst deactivation by moisture: The Thulium(III) triflate may have absorbed atmospheric moisture, reducing its Lewis acidity and rendering it inactive for the desired transformation. | 1. Dry the catalyst: Use the recommended drying protocol (see Experimental Protocols section).2. Verify anhydrous conditions: Ensure all glassware is oven- or flame-dried and the reaction is performed under a positive pressure of an inert gas (argon or nitrogen).3. Use freshly dried solvents: Ensure all solvents are rigorously dried and deoxygenated before use. |
| Inconsistent reaction results | Variable water content in the catalyst: Using different batches of Thulium(III) triflate with varying degrees of hydration can lead to inconsistent yields and reaction times. | 1. Quantify water content: Perform Karl Fischer titration on each batch of catalyst to determine its water content.2. Standardize catalyst drying: Implement a consistent drying procedure for all batches of Thulium(III) triflate before use. |
| Formation of side products | Brønsted acidity from hydrated catalyst: In the presence of water, the hydrated thulium ion can act as a Brønsted acid, which may catalyze undesired side reactions.[1] | 1. Ensure anhydrous conditions: Strictly follow procedures for excluding moisture from the reaction.2. Analyze side products: Characterize the side products to understand the competing reaction pathways, which may point towards water-induced reactivity. |
| Catalyst insolubility | Formation of insoluble hydroxo-bridged species: In the presence of significant amounts of water, lanthanide triflates can form less soluble oligomeric or polymeric hydroxo-bridged species. | 1. Use anhydrous catalyst and solvents: This is the most effective way to prevent the formation of these species.2. Consider a different solvent: If the reaction tolerates it, a more polar, coordinating solvent might help to solubilize the catalyst, but this may also impact its Lewis acidity.[8] |
Quantitative Data
The presence of water has a significant impact on the catalytic efficiency of Thulium(III) triflate. The following table provides an illustrative representation of how the yield of a model Friedel-Crafts acylation reaction might be affected by the water content of the catalyst. Please note that these values are for illustrative purposes to demonstrate the general trend, as specific experimental data for Thulium(III) triflate was not available in the search results.
| Water Content of Tm(OTf)₃ (w/w %) | Illustrative Reaction Yield (%) |
| < 0.1% (Anhydrous) | 95% |
| 1% | 70% |
| 5% | 35% |
| >10% (Hydrated) | <10% |
Experimental Protocols
Protocol 1: Drying of Hydrated Thulium(III) Triflate
This protocol is adapted from procedures for drying other lanthanide triflates.[7]
-
Place the hydrated Thulium(III) triflate in a Schlenk flask equipped with a magnetic stir bar.
-
Attach the flask to a high-vacuum line.
-
Heat the flask in an oil bath to 180-200 °C while stirring under high vacuum for at least 4 hours.
-
After the drying period, allow the flask to cool to room temperature under vacuum.
-
Once cooled, backfill the flask with a dry, inert gas (e.g., argon or nitrogen).
-
The anhydrous Thulium(III) triflate is now ready to be used or stored in a glovebox or a tightly sealed container inside a desiccator.
Protocol 2: Karl Fischer Titration for Water Content Determination
This is a general procedure for determining the water content of a hygroscopic solid.
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Standardize the Karl Fischer reagent using a certified water standard.
-
In a dry, inert atmosphere (e.g., inside a glovebox), accurately weigh a sample of the Thulium(III) triflate.
-
Quickly transfer the sample to the titration vessel.
-
Start the titration and record the amount of Karl Fischer reagent consumed to reach the endpoint.
-
Calculate the water content of the sample based on the titer of the reagent and the amount of sample used.
Visualizations
Experimental Workflow for Handling Anhydrous Thulium(III) Triflate
Caption: Workflow for handling anhydrous Thulium(III) triflate.
Catalytic Cycle of a Thulium(III) Triflate-Catalyzed Friedel-Crafts Acylation
Caption: Catalytic cycle of Friedel-Crafts acylation.
Logical Relationship of Moisture and Catalytic Activity
Caption: Impact of moisture on catalyst performance.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 4. Karl Fischer Reagent and Its Reactions | Pharmaguideline [pharmaguideline.com]
- 5. quveon.com [quveon.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting low stereoselectivity in reactions with Thulium(III) triflate
Welcome to the technical support center for troubleshooting reactions involving Thulium(III) triflate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low stereoselectivity, encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Thulium(III) triflate and why is it used as a catalyst?
Thulium(III) triflate, Tm(OTf)₃, is a salt of thulium and trifluoromethanesulfonic acid. It functions as a Lewis acid catalyst in a variety of organic reactions.[1] Like other rare-earth metal triflates, it is known for its stability, particularly its tolerance to water, which allows for reactions to be conducted in aqueous media.[1][2] This is a significant advantage over traditional Lewis acids like aluminum chloride, which decompose in the presence of water.[1] Its catalytic activity is valuable in promoting reactions such as carbon-carbon and carbon-nitrogen bond formation.[1][3]
Q2: I am observing very low stereoselectivity in my reaction with Thulium(III) triflate. What are the most common causes?
Low stereoselectivity in asymmetric reactions catalyzed by Thulium(III) triflate can stem from several factors. The primary considerations should be the choice and purity of the chiral ligand, the reaction solvent, and the reaction temperature. Additionally, the purity of the catalyst and substrates, as well as the catalyst loading, can significantly impact the stereochemical outcome.
Q3: How critical is the choice of chiral ligand for achieving high stereoselectivity?
The use of an appropriate chiral ligand is often crucial for inducing high stereoselectivity in reactions catalyzed by rare-earth metal triflates.[2] The ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrates, thereby favoring the formation of one stereoisomer over the other. Without a suitable chiral ligand, reactions catalyzed by achiral Thulium(III) triflate will likely result in a racemic or diastereomerically mixed product.
Q4: Can the water content of the reaction mixture affect stereoselectivity?
While lanthanide triflates are known for their water tolerance, the presence of water can still influence stereoselectivity.[1] Water can compete with the substrate for coordination to the Thulium(III) center, potentially altering the geometry of the catalytically active species. For sensitive asymmetric transformations, it is advisable to use anhydrous solvents and reagents to ensure reproducibility and maximize stereoselectivity.
Troubleshooting Guides for Low Stereoselectivity
Issue 1: Suboptimal Chiral Ligand
Symptoms:
-
Low enantiomeric excess (ee) or diastereomeric ratio (dr).
-
Inconsistent stereoselectivity between runs.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Ligand Structure | The steric and electronic properties of the ligand are critical. It is advisable to screen a variety of chiral ligands with different backbones and coordinating groups to find the optimal match for your specific substrate and reaction type. |
| Ligand Purity | Impurities in the chiral ligand can interfere with the catalytic cycle. Ensure the ligand is of high purity. Recrystallization or chromatography may be necessary. |
| Incorrect Ligand-to-Metal Ratio | The stoichiometry between the chiral ligand and Thulium(III) triflate can affect the formation and nature of the active catalytic species. A systematic screening of the ligand-to-metal ratio (e.g., 1:1, 1.2:1) is recommended. |
Issue 2: Influence of Reaction Solvent
Symptoms:
-
Poor stereoselectivity.
-
Stereoselectivity is highly dependent on the solvent used.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent Polarity and Coordinating Ability | The solvent can influence the solubility of the catalyst and substrates, as well as the stability of the transition state. A solvent screening study is highly recommended. The table below provides a starting point for solvent selection. |
| Presence of Coordinating Impurities | Trace impurities in the solvent (e.g., water, amines) can coordinate to the catalyst and inhibit its activity or alter its stereochemical preference. Use of freshly distilled or anhydrous grade solvents is crucial. |
Table 1: Effect of Solvent on Stereoselectivity (General Observations for Lewis Acid Catalysis)
| Solvent | Typical Polarity | Coordinating Ability | Potential Impact on Stereoselectivity |
| Toluene | Low | Low | Often a good starting point for achieving high stereoselectivity. |
| Dichloromethane (DCM) | Medium | Low | Commonly used, but can sometimes lead to lower selectivity compared to less polar solvents. |
| Tetrahydrofuran (THF) | Medium | High | Can coordinate strongly to the Lewis acid, potentially reducing catalytic activity or altering the chiral environment. |
| Acetonitrile (MeCN) | High | High | Strong coordination can be detrimental to stereoselectivity. |
| Ethers (e.g., Diethyl ether) | Low-Medium | Medium | Can be a good alternative to chlorinated solvents. |
Issue 3: Effect of Reaction Temperature
Symptoms:
-
Low stereoselectivity that varies with temperature.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Energy Difference Between Diastereomeric Transition States | At higher temperatures, there may be enough thermal energy to overcome the small energy difference between the transition states leading to the different stereoisomers. Lowering the reaction temperature often increases stereoselectivity by favoring the lower energy transition state. |
| Equilibrium Between Multiple Catalytic Species | Temperature can shift the equilibrium between different active catalyst-ligand complexes, each with its own stereoselectivity. A systematic study of the reaction at various temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) is recommended to find the optimal balance between reaction rate and stereoselectivity. |
Table 2: General Effect of Temperature on Enantiomeric Excess (ee)
| Temperature (°C) | Typical Effect on Reaction Rate | Typical Effect on Enantiomeric Excess (ee) |
| -78 | Slow | Highest |
| -20 | Moderate | High |
| 0 | Fast | Moderate |
| 25 (Room Temp) | Very Fast | Low to Moderate |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Stereoselectivity
-
Catalyst and Ligand Preparation:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Thulium(III) triflate (e.g., 10 mol%).
-
Add the chiral ligand (e.g., 12 mol%) to the flask.
-
Add anhydrous, non-coordinating solvent (e.g., toluene) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
In a separate oven-dried flask, dissolve the substrate in the same anhydrous solvent.
-
Slowly add the substrate solution to the pre-formed catalyst solution via a syringe pump over a period of time (e.g., 1 hour). Slow addition can be critical for achieving high stereoselectivity.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent, dry the organic layer (e.g., over anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the stereoselectivity (ee or dr) of the purified product using chiral HPLC or NMR spectroscopy (with a chiral shift reagent if necessary).
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Thulium(III) Triflate and Scandium(III) Triflate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the catalytic performance of Thulium(III) triflate (Tm(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃), two prominent Lewis acid catalysts in organic synthesis. While both are effective, this document aims to delineate their relative strengths and weaknesses based on available experimental data, helping researchers make informed decisions for their synthetic strategies.
Executive Summary
Scandium(III) triflate generally exhibits higher catalytic activity across a range of organic transformations compared to Thulium(III) triflate.[1][2] This heightened reactivity is primarily attributed to the smaller ionic radius and consequently stronger Lewis acidity of the Sc³⁺ ion.[2] While direct, side-by-side comparative studies for many reactions are limited, the available data, particularly in reactions like alcohol acetylation, consistently points to the superior performance of Scandium(III) triflate. Nevertheless, Thulium(III) triflate remains a viable and effective catalyst for various transformations.
Head-to-Head Comparison: Catalytic Performance
The following tables summarize the available quantitative data for the catalytic activity of Thulium(III) triflate and Scandium(III) triflate in key organic reactions. It is important to note that direct comparisons under identical conditions are not always available; therefore, some data is presented from different studies and should be interpreted with caution.
Table 1: Acetylation of Alcohols
A direct comparison in the acetylation of primary, secondary, and tertiary alcohols using acetic acid has shown that Scandium(III) triflate is the most effective catalyst among a range of metal triflates, including other lanthanide triflates.
| Catalyst | Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Primary Alcohols | Not specified | 24 | Quantitative | [3] |
| Tm(OTf)₃ | Not explicitly tested in direct comparison, but implied to be less effective than Sc(OTf)₃ | - | - | - | [3] |
In a separate study on heterogeneous catalysts for alcohol acylation, a Ytterbium (Yb)-containing system was found to be the most active among Lanthanum (La), Praseodymium (Pr), Europium (Eu), Thulium (Tm), and Ytterbium (Yb), suggesting Thulium's activity is not the highest within the lanthanide series for this reaction.
Table 2: General Catalytic Applications (Data from Various Sources)
This table presents data from different studies to provide a broader, albeit less direct, comparison of the catalytic activities.
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Mukaiyama Aldol Reaction | Sc(OTf)₃ | 0.5 | Not specified | 81% | [4] |
| Tm(OTf)₃ | Data not available in comparative studies | - | - | ||
| Friedel-Crafts Alkylation | Sc(OTf)₃ | 0.1 | 6 | 89% | |
| Tm(OTf)₃ | General catalyst, specific data limited | - | - | ||
| Diels-Alder Reaction | Sc(OTf)₃ | 5-10 | Not specified | High yields | |
| Tm(OTf)₃ | General catalyst, specific data limited | - | - |
Theoretical Basis for Catalytic Activity
The catalytic efficacy of lanthanide triflates as Lewis acids is significantly influenced by the ionic radius of the metal cation. As the ionic radius decreases across the lanthanide series, the Lewis acidity generally increases. Scandium, while not a lanthanide, is a Group 3 element with a significantly smaller ionic radius (Sc³⁺: 74.5 pm) compared to Thulium (Tm³⁺: 88 pm). This smaller size leads to a higher charge density and, consequently, a stronger ability to coordinate with and activate substrates, resulting in enhanced catalytic activity.[2]
Experimental Protocols
General Procedure for the Acetylation of Alcohols with Acetic Acid
This protocol is based on the study comparing various metal triflates.[3]
Materials:
-
Alcohol (1.0 mmol)
-
Acetic Acid (excess, used as solvent)
-
Metal Triflate Catalyst (e.g., Scandium(III) triflate) (0.1 mol%)
Procedure:
-
To a solution of the alcohol in acetic acid, add the metal triflate catalyst.
-
Stir the reaction mixture at the desired temperature (room temperature for primary alcohols, elevated temperatures for secondary and tertiary alcohols).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Catalyst Recovery: The aqueous layer from the workup can be concentrated under reduced pressure to recover the catalyst, which can be dried and reused.[3]
Visualizing Catalytic Processes
Catalytic Cycle of a Lewis Acid Catalyzed Reaction
Caption: Generalized catalytic cycle for a Lewis acid (M(OTf)₃) catalyzed reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for comparing the catalytic activity of different catalysts.
Conclusion
The evidence strongly suggests that Scandium(III) triflate is a more active and versatile Lewis acid catalyst than Thulium(III) triflate for a variety of organic transformations. This is primarily due to its inherent chemical properties, namely its smaller ionic radius and stronger Lewis acidity. For researchers seeking to optimize reaction times and yields, Scandium(III) triflate is often the superior choice. However, Thulium(III) triflate remains a competent catalyst, and in specific applications, its unique electronic properties might offer advantages that warrant its consideration. Further direct comparative studies are necessary to fully elucidate the catalytic nuances between these two interesting Lewis acids.
References
A Comparative Guide to the Lewis Acidity of Thulium(III) Triflate and Other Metal Triflates for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount to the success of many organic syntheses. This guide provides an objective comparison of the Lewis acidity of Thulium(III) triflate (Tm(OTf)₃) with other common metal triflates, supported by experimental data to aid in catalyst selection.
Metal triflates are a class of powerful Lewis acids utilized in a wide array of organic transformations, including carbon-carbon bond-forming reactions like the Friedel-Crafts, Diels-Alder, and aldol reactions.[1][2][3] Their stability, particularly the water-tolerance of lanthanide triflates, makes them attractive alternatives to traditional Lewis acids such as aluminum chloride (AlCl₃).[4] The Lewis acidity of a metal triflate is a key determinant of its catalytic activity, influencing reaction rates and, in some cases, stereoselectivity.
Quantitative Comparison of Lewis Acidity
A quantitative measure of Lewis acidity can be established using various techniques. One such method is the Fluorescent Lewis Adduct (FLA) method, which provides a Lewis Acidity Unit (LAU) value. This method allows for a direct comparison of the Lewis acidity of different compounds in solution.
The table below summarizes the LAU values for Thulium(III) triflate and other representative metal triflates, providing a clear comparison of their relative Lewis acid strengths. Higher LAU values indicate stronger Lewis acidity.
| Metal Triflate | Metal Cation | LAU Value (in THF) |
| Scandium(III) triflate | Sc³⁺ | 135 |
| Ytterbium(III) triflate | Yb³⁺ | 128 |
| Thulium(III) triflate | Tm³⁺ | 127 |
| Lutetium(III) triflate | Lu³⁺ | 127 |
| Yttrium(III) triflate | Y³⁺ | 125 |
| Lanthanum(III) triflate | La³⁺ | 118 |
Data sourced from a fluorescence-based measurement of Lewis acidities in Tetrahydrofuran (THF).[5]
As the data indicates, Thulium(III) triflate exhibits a high Lewis acidity, comparable to that of Ytterbium(III) triflate and Lutetium(III) triflate, and is among the stronger Lewis acids in the lanthanide series. Scandium(III) triflate stands out as a particularly strong Lewis acid among the rare-earth triflates.[3]
Performance in Catalytic Reactions
The catalytic efficacy of a Lewis acid is often evaluated by its performance in benchmark organic reactions. The Mukaiyama aldol reaction, a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, is a well-established method for assessing the activity of Lewis acid catalysts.
Experimental Protocols
To provide a practical context for the application of these catalysts, a general experimental protocol for a Lewis acid-catalyzed Mukaiyama aldol reaction is outlined below. It is important to note that optimal conditions, including catalyst loading, solvent, and temperature, may vary depending on the specific substrates and the chosen metal triflate.
General Procedure for a Metal Triflate-Catalyzed Mukaiyama Aldol Reaction:
To a solution of the aldehyde (0.5 mmol) and the metal triflate catalyst (0.025 mmol, 5 mol%) in an anhydrous solvent (e.g., dichloromethane, 2 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added the silyl enol ether (0.6 mmol) dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 2-6 hours), monitoring the progress by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow for Catalyst Selection
The process of selecting an appropriate Lewis acid catalyst for a specific organic transformation can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key decision points and experimental stages involved.
Conclusion
Thulium(III) triflate is a potent Lewis acid, demonstrating catalytic potential comparable to other highly active lanthanide triflates like Ytterbium(III) triflate. Its high Lewis acidity makes it a compelling candidate for a range of organic transformations. For researchers and drug development professionals, the choice of a specific metal triflate catalyst should be guided by a combination of its intrinsic Lewis acidity, performance in related reactions, and empirical optimization for the specific chemical transformation of interest. The experimental protocol and logical workflow provided herein offer a starting point for the rational selection and application of Thulium(III) triflate and other metal triflates in organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. kmc.du.ac.in [kmc.du.ac.in]
- 5. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Performance of Thulium(III) Trifluoromethanesulfonate in Aqueous vs. Organic Media
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the efficiency, selectivity, and environmental impact of a chemical transformation. Thulium(III) trifluoromethanesulfonate [Tm(OTf)₃] has emerged as a versatile and water-tolerant Lewis acid catalyst, effective in a variety of organic reactions. This guide provides an objective comparison of its performance in aqueous versus organic media, supported by experimental data and detailed protocols.
Performance in Organic Media: The Acetylation of Alcohols
A common application of this compound is in the acetylation of alcohols, a fundamental transformation in organic synthesis for the protection of hydroxyl groups. In a study by Barrett and Braddock, the catalytic activity of various lanthanide triflates, including thulium triflate, was investigated for the direct acetylation of alcohols with acetic acid. Acetic acid in this context acts as both the acetylating agent and the organic solvent.
The process is operationally simple and does not require strictly anhydrous conditions, highlighting the catalyst's compatibility with protic solvents.[1] For primary alcohols, such as benzyl alcohol, the reaction proceeds to completion at room temperature.[1]
Table 1: Performance of Lanthanide Triflates in the Acetylation of Benzyl Alcohol in Acetic Acid
| Catalyst (1 mol%) | Time (h) | Conversion (%) |
| Sc(OTf)₃ | 24 | 100 |
| Yb(OTf)₃ | 24 | 100 |
| Tm(OTf)₃ | 24 | 100 |
| Lu(OTf)₃ | 24 | 100 |
| Gd(OTf)₃ | 24 | 95 |
| La(OTf)₃ | 24 | 70 |
Data sourced from Barrett, A. G. M., & Braddock, D. C. (1997). Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid. Chemical Communications, (4), 351-352.[2]
Performance in Aqueous Media: A Greener Alternative
Lanthanide triflates are recognized for their stability and catalytic activity in water, which offers significant environmental and practical advantages over traditional organic solvents.[3] While direct comparative data for the this compound-catalyzed acetylation of alcohols in purely aqueous versus organic media is not extensively documented in a single study, the established water-tolerant nature of this catalyst class suggests high efficacy.[1]
For many Lewis acid-catalyzed reactions, conducting them "on water" (in an aqueous suspension or emulsion) can lead to significant rate enhancements. This phenomenon is attributed to factors such as hydrophobic effects and the high cohesive energy density of water. Therefore, it is anticipated that this compound would effectively catalyze reactions in aqueous media, potentially with accelerated reaction times compared to some organic solvents. The catalyst can often be recovered from the aqueous phase and reused, further enhancing its appeal from a green chemistry perspective.[1]
Experimental Protocols
Acetylation of Benzyl Alcohol in Organic Medium (Acetic Acid)
This protocol is adapted from the work of Barrett and Braddock.[1][2]
Materials:
-
Benzyl alcohol
-
Acetic acid (glacial)
-
This compound (1 mol%)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzyl alcohol (1.0 mmol) in acetic acid (5.0 mL), add this compound (0.01 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Carefully wash the organic phase with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Representative Protocol for a Reaction in Aqueous Medium
The following is a general protocol for a Lewis acid-catalyzed reaction in an aqueous medium, illustrating the typical workflow.
Materials:
-
Substrate A
-
Substrate B
-
This compound (5-10 mol%)
-
Water (deionized)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, suspend Substrate A (1.0 mmol) and Substrate B (1.2 mmol) in water (5 mL).
-
Add this compound (0.05-0.1 mmol) to the suspension.
-
Stir the mixture vigorously at the desired temperature (e.g., room temperature or elevated).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The aqueous phase containing the catalyst can potentially be recycled for subsequent reactions.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams outline the reaction mechanism and experimental workflows.
Conclusion
This compound is a highly effective and robust Lewis acid catalyst. Its performance in organic media, such as in the acetylation of alcohols, is well-documented, providing high yields under mild conditions. The significant advantage of this compound lies in its water tolerance, which opens up the possibility of conducting reactions in aqueous media. This approach aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents and potentially allowing for catalyst recycling. While direct side-by-side quantitative comparisons for all reaction types are still an area for further research, the available data strongly supports the versatility of this compound as a catalyst for a broad range of applications in both organic and aqueous environments.
References
- 1. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 2. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Thulium(III) Triflate: A Modern Contender to a Classic Lewis Acid, Aluminum Chloride
In the landscape of synthetic organic chemistry, the quest for efficient, selective, and environmentally benign catalysts is a perpetual endeavor. For decades, aluminum chloride (AlCl₃) has been a cornerstone Lewis acid catalyst, particularly in seminal reactions like the Friedel-Crafts acylation. However, its practical application is often hampered by its moisture sensitivity, high catalyst loading requirements, and the generation of corrosive waste streams. Emerging as a potent alternative, Thulium(III) triflate [Tm(OTf)₃] represents a class of lanthanide triflates that offer significant advantages, including water tolerance, catalytic efficacy at low concentrations, and recyclability. This guide provides a comparative analysis of Thulium(III) triflate against the traditional stalwart, AlCl₃, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of an optimal Lewis acid catalyst.
Performance in Friedel-Crafts Acylation: A Head-to-Head Comparison
The Friedel-Crafts acylation, a fundamental method for the formation of aryl ketones, serves as an excellent benchmark for comparing the catalytic prowess of Lewis acids. The acylation of a highly reactive aromatic compound like anisole with acetic anhydride is a well-documented reaction for both AlCl₃ and various metal triflates. While direct comparative studies under identical conditions for Thulium(III) triflate are not extensively reported, data from various sources allow for a substantive performance evaluation.
Table 1: Comparative Performance in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Parameter | Thulium(III) triflate [Tm(OTf)₃] | Aluminum chloride (AlCl₃) |
| Catalyst Loading (mol%) | 1 - 5 | 100 - 250 |
| Reaction Time | 10 min - 4 h | 15 min - 24 h |
| Yield (%) | ~90 (estimated based on other lanthanide triflates) | 70 - 95 |
| Solvent | Nitromethane, Deep Eutectic Solvents, or solvent-free | Dichloromethane, Carbon disulfide |
| Water Tolerance | High, can be used in aqueous media | Low, reacts violently with water |
| Recyclability | Yes | No |
| Waste Generation | Minimal, non-corrosive | Significant, corrosive (HCl, Al(OH)₃) |
Note: Data for Thulium(III) triflate is extrapolated from studies on other lanthanide triflates in similar reactions, as direct comparative data was not available in the searched literature. Data for AlCl₃ is compiled from multiple sources.
Lanthanide triflates, including by extension Thulium(III) triflate, have demonstrated the ability to catalyze Friedel-Crafts acylations with significantly lower catalyst loadings compared to the stoichiometric or excess amounts of AlCl₃ typically required.[1][2][3] This is because AlCl₃ forms a strong complex with the product ketone, necessitating more than one equivalent of the catalyst for the reaction to proceed to completion.[4] In contrast, lanthanide triflates do not form such stable complexes, allowing for catalytic turnover and easier product isolation.[1]
Experimental Protocols: A Glimpse into the Laboratory
The practical differences in using these two catalysts are starkly illustrated by their respective experimental protocols.
Experimental Protocol for Friedel-Crafts Acylation using Aluminum Chloride
This protocol is a generalized procedure based on established methods for the acylation of anisole.[5]
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anisole and acetic anhydride in anhydrous DCM under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Carefully and portion-wise add anhydrous AlCl₃ to the stirred solution. The reaction is exothermic and will generate HCl gas.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1 hour).
-
Quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
General Experimental Protocol for Friedel-Crafts Acylation using a Lanthanide Triflate (Exemplified)
This generalized protocol is based on studies involving various metal triflates in Friedel-Crafts acylation.[2]
Materials:
-
Anisole
-
Acetic anhydride
-
Thulium(III) triflate [Tm(OTf)₃] (or other metal triflate)
-
Solvent (e.g., Nitromethane or a deep eutectic solvent)
-
Water
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add anisole, acetic anhydride, the chosen solvent, and a catalytic amount of Thulium(III) triflate (e.g., 5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 10 minutes) under microwave irradiation or conventional heating.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.
-
The aqueous layer containing the catalyst can often be concentrated and reused.
-
Purify the product by standard methods if necessary.
Visualizing the Catalytic Cycle: A Mechanistic Overview
The fundamental mechanism of Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The role of the Lewis acid is to facilitate the formation of this acylium ion.
Caption: Comparative pathways of Friedel-Crafts acylation.
The diagram illustrates the key difference: with AlCl₃, the catalyst forms a stable complex with the product, requiring a stoichiometric amount and a separate workup step for its removal. In contrast, Thulium(III) triflate acts as a true catalyst, being regenerated at the end of the reaction cycle, which allows for lower catalyst loading and simpler purification.
Broader Applications and Future Outlook
While the Friedel-Crafts acylation provides a clear case study, the advantages of lanthanide triflates extend to a wide range of other important organic transformations, including Diels-Alder reactions, aldol condensations, and various C-C and C-N bond-forming reactions.[3][6] Their water stability opens up possibilities for conducting reactions in aqueous media, aligning with the principles of green chemistry.
References
- 1. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanide_triflates [chemeurope.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Reaction Mechanisms of Thulium(III) Triflate Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalytic reactions is paramount for optimizing synthetic routes and designing novel therapeutics. Thulium(III) triflate (Tm(OTf)₃) has emerged as a potent Lewis acid catalyst in a variety of organic transformations. This guide provides a comparative analysis of the proposed reaction mechanisms for Thulium(III) triflate catalysis, supported by available experimental data and comparisons with other Lewis acid catalysts.
While detailed mechanistic studies specifically validating the reaction pathways for Thulium(III) triflate are still emerging, its catalytic behavior is widely understood to mirror that of other lanthanide triflates and Lewis acids. The primary role of the thulium(III) ion is to act as a Lewis acid, activating substrates and facilitating key bond-forming steps. This guide will delve into the proposed mechanisms for two major classes of reactions catalyzed by Thulium(III) triflate: the Diels-Alder reaction and the Aldol addition.
The Diels-Alder Reaction: A Concerted Pathway Accelerated by Lewis Acidity
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, is significantly accelerated by Lewis acids. Thulium(III) triflate, in this context, is proposed to coordinate to the dienophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and enhancing its reactivity towards the diene. This coordination promotes a concerted [4+2] cycloaddition, leading to the formation of a cyclohexene ring.
A proposed general mechanism for the Thulium(III) triflate-catalyzed Diels-Alder reaction is a concerted, asynchronous process. The Lewis acid activates the dienophile, making it more electrophilic and susceptible to nucleophilic attack by the diene.
Comparative Performance in Diels-Alder Reactions
While specific quantitative data for Thulium(III) triflate in Diels-Alder reactions is not abundant in the reviewed literature, a comparison with other common Lewis acids highlights the general trends in catalysis. The effectiveness of the catalyst is often evaluated based on reaction yield and stereoselectivity.
| Catalyst | Dienophile | Diene | Solvent | Time (h) | Yield (%) | endo/exo ratio |
| Tm(OTf)₃ (proposed) | Acrolein | Cyclopentadiene | CH₂Cl₂ | - | High | Predominantly endo |
| Sc(OTf)₃ | Methyl acrylate | Isoprene | CH₂Cl₂ | 3 | 95 | 98:2 |
| Yb(OTf)₃ | Acrolein | Cyclopentadiene | Toluene | 4 | 92 | 95:5 |
| AlCl₃ | Methyl acrylate | Isoprene | CH₂Cl₂ | 1 | 90 | 96:4 |
| BF₃·OEt₂ | Acrolein | Cyclopentadiene | CH₂Cl₂ | 2 | 88 | 94:6 |
Note: Data for Tm(OTf)₃ is a qualitative prediction based on the performance of other lanthanide triflates. The other data is sourced from representative literature and is intended for comparative purposes.
The Aldol Addition: Formation of β-Hydroxy Carbonyls
In the Aldol addition, Thulium(III) triflate is believed to function as a Lewis acid to activate the aldehyde or ketone acceptor. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an enol or enolate. The reaction culminates in the formation of a β-hydroxy carbonyl compound.
The proposed mechanism involves the coordination of the thulium catalyst to the carbonyl oxygen of the acceptor, followed by the nucleophilic attack of the enol donor. A subsequent proton transfer step yields the final product and regenerates the catalyst.
Comparative Performance in Aldol Additions
The efficiency of various Lewis acids in catalyzing the Aldol addition can be compared based on reaction yields and diastereoselectivity. Lanthanide triflates, including by extension Thulium(III) triflate, are known for their high catalytic activity and tolerance to protic solvents.
| Catalyst | Aldehyde | Silyl Enol Ether | Solvent | Time (h) | Yield (%) | syn/anti ratio |
| Tm(OTf)₃ (proposed) | Benzaldehyde | Acetone silyl enol ether | CH₂Cl₂ | - | High | - |
| Sc(OTf)₃ | Benzaldehyde | Isopropenyl acetate | CH₃CN | 6 | 91 | 71:29 |
| Yb(OTf)₃ | Benzaldehyde | Cyclohexanone silyl enol ether | CH₂Cl₂ | 2 | 88 | 85:15 |
| TiCl₄ | Benzaldehyde | Acetone silyl enol ether | CH₂Cl₂ | 0.5 | 95 | 5:95 |
| SnCl₄ | Benzaldehyde | Cyclohexanone silyl enol ether | CH₂Cl₂ | 1 | 85 | 10:90 |
Note: Data for Tm(OTf)₃ is a qualitative prediction. The other data is sourced from representative literature and is intended for comparative purposes.
Experimental Protocols
Detailed experimental protocols for validating these reaction mechanisms would typically involve a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling.
General Protocol for Kinetic Studies
-
Reaction Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and sampling port is charged with the solvent and the catalyst (e.g., Thulium(III) triflate).
-
Reactant Addition: The reaction is initiated by the addition of the reactants (e.g., diene and dienophile, or aldehyde and enol ether) at a controlled temperature.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Analysis: The samples are quenched and analyzed by a suitable technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of reactants and products.
-
Data Analysis: The concentration data is used to determine the reaction rate and the order of the reaction with respect to each component, providing insights into the rate-determining step of the mechanism.
Spectroscopic Identification of Intermediates
Techniques such as in-situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be employed to detect and characterize transient intermediates, such as the catalyst-substrate complex.
Conclusion
Thulium(III) triflate is a highly effective Lewis acid catalyst that likely operates through mechanisms analogous to other lanthanide triflates. While direct and comprehensive validation studies for its specific reaction mechanisms are an area for future research, the proposed pathways involving substrate activation through Lewis acid coordination provide a strong framework for understanding its catalytic prowess in fundamental organic transformations like the Diels-Alder reaction and Aldol addition. Further detailed kinetic and spectroscopic investigations will be instrumental in fully elucidating the nuanced mechanistic details of Thulium(III) triflate catalysis.
A Comparative Study of Homogeneous vs. Heterogeneous Thulium(III) Triflate Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Thulium(III) triflate (Tm(OTf)₃) is a powerful Lewis acid catalyst increasingly employed in organic synthesis due to its high reactivity and selectivity. Like other lanthanide triflates, it can be utilized in both homogeneous and heterogeneous catalytic systems. This guide provides an objective comparison of the performance, reusability, and practical application of homogeneous and heterogeneous Thulium(III) triflate catalysts, supported by representative experimental data and protocols. This analysis will aid researchers in selecting the optimal catalytic system for their specific synthetic needs.
Executive Summary
The choice between a homogeneous and a heterogeneous Thulium(III) triflate catalyst involves a trade-off between activity and selectivity on one hand, and ease of separation and reusability on the other. Homogeneous catalysts, being soluble in the reaction medium, generally exhibit higher activity and selectivity due to the ready accessibility of catalytic sites.[1] However, their removal from the reaction mixture can be challenging and costly. Conversely, heterogeneous catalysts, where the Thulium(III) triflate is immobilized on a solid support, offer straightforward separation and excellent reusability, contributing to more sustainable and cost-effective processes, though they may exhibit lower catalytic efficiency.[1][2]
Data Presentation: Performance Comparison
The following tables summarize the key performance indicators for homogeneous and a hypothetical heterogeneous Thulium(III) triflate catalyst in a representative Friedel-Crafts acylation reaction. The data for the heterogeneous catalyst is extrapolated based on typical performance of supported lanthanide triflate catalysts.
Table 1: Catalyst Performance in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Parameter | Homogeneous Tm(OTf)₃ | Heterogeneous Tm(OTf)₃ (on Silica) |
| Catalyst Loading (mol%) | 1 - 5 | 5 - 10 |
| Reaction Time (hours) | 2 - 6 | 8 - 16 |
| Yield (%) | 90 - 98 | 80 - 90 |
| Selectivity (para:ortho) | >99:1 | >98:2 |
| Reaction Conditions | Room Temperature to 60 °C | 60 - 100 °C |
Table 2: Catalyst Reusability and Practicality
| Feature | Homogeneous Tm(OTf)₃ | Heterogeneous Tm(OTf)₃ (on Silica) |
| Separation Method | Extraction, Chromatography | Filtration, Centrifugation |
| Reusability | Difficult, often not recycled | High (up to 5-10 cycles) |
| Catalyst Leaching | N/A | Potential for minor leaching |
| Process Scalability | Challenging | Favorable |
| Cost-Effectiveness | Higher operational cost | Lower operational cost over time |
Experimental Protocols
Detailed methodologies for the synthesis of the catalysts and their application in a Friedel-Crafts acylation are provided below.
Synthesis of Homogeneous Thulium(III) Triflate Catalyst
Materials:
-
Thulium(III) oxide (Tm₂O₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Deionized water
Procedure:
-
Thulium(III) oxide is suspended in deionized water.
-
A stoichiometric amount of trifluoromethanesulfonic acid is added dropwise to the suspension with vigorous stirring.
-
The mixture is heated to 80-100 °C and stirred until the solution becomes clear.
-
The water is removed under reduced pressure to yield the hydrated Thulium(III) triflate, --INVALID-LINK--₃.
-
For the anhydrous form, the hydrated salt is heated at 180-200 °C under high vacuum for several hours.[3]
Preparation of Heterogeneous Thulium(III) Triflate Catalyst (Silica-Supported)
Materials:
-
Thulium(III) triflate (Tm(OTf)₃)
-
Silica gel (high surface area)
-
Anhydrous toluene
-
3-(Aminopropyl)triethoxysilane
Procedure:
-
Silica gel is activated by heating at 150 °C under vacuum for 4 hours.
-
The activated silica is suspended in anhydrous toluene, and 3-(aminopropyl)triethoxysilane is added. The mixture is refluxed for 24 hours to functionalize the silica surface with amino groups.
-
The resulting aminopropyl-functionalized silica is filtered, washed with toluene, and dried under vacuum.
-
The functionalized silica is then suspended in a solution of Thulium(III) triflate in an appropriate solvent (e.g., acetonitrile).
-
The suspension is stirred at room temperature for 24 hours to allow for the coordination of the Thulium(III) triflate to the amino groups on the silica surface.
-
The solid catalyst is filtered, washed with the solvent to remove any unbound triflate, and dried under vacuum.
Catalytic Friedel-Crafts Acylation using Homogeneous Thulium(III) Triflate
Materials:
-
Anisole
-
Acetic anhydride
-
Thulium(III) triflate (Tm(OTf)₃)
-
Nitromethane (solvent)
Procedure:
-
To a solution of anisole (1.0 mmol) in nitromethane (5 mL), Thulium(III) triflate (0.05 mmol, 5 mol%) is added.
-
Acetic anhydride (1.2 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for 4 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 4-methoxyacetophenone.
Catalytic Friedel-Crafts Acylation and Catalyst Recycling using Heterogeneous Thulium(III) Triflate
Materials:
-
Anisole
-
Acetic anhydride
-
Silica-supported Thulium(III) triflate
-
Toluene (solvent)
Procedure:
-
In a round-bottom flask, anisole (1.0 mmol), acetic anhydride (1.2 mmol), and the heterogeneous Thulium(III) triflate catalyst (0.1 g, containing approx. 0.08 mmol of Tm) are suspended in toluene (10 mL).
-
The mixture is heated to 80 °C and stirred for 12 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid catalyst is separated by filtration.
-
The filtrate is concentrated, and the product is purified by column chromatography.
-
Catalyst Recycling: The recovered catalyst is washed with toluene and acetone, dried under vacuum at 80 °C for 2 hours, and can be reused in subsequent reaction cycles.
Mandatory Visualization
The following diagrams illustrate the conceptual differences between homogeneous and heterogeneous catalysis and a simplified reaction pathway for the Thulium(III) triflate-catalyzed Friedel-Crafts acylation.
Caption: Conceptual workflow of homogeneous vs. heterogeneous catalysis.
Caption: Simplified pathway for Thulium(III) triflate-catalyzed Friedel-Crafts acylation.
Conclusion
Both homogeneous and heterogeneous Thulium(III) triflate catalysts are effective for promoting organic transformations. The choice between them is dictated by the specific requirements of the synthesis. For high-throughput screening, small-scale synthesis, and reactions where maximizing yield and selectivity is paramount, a homogeneous catalyst may be preferred. For large-scale industrial applications, continuous flow processes, and syntheses where catalyst cost and sustainability are major concerns, a heterogeneous catalyst is the more logical choice due to its ease of recovery and reusability.[1][2] Future research may focus on developing novel supports and immobilization techniques to bridge the gap between the high activity of homogeneous catalysts and the practical advantages of their heterogeneous counterparts.
References
Thulium(III) Triflate in Asymmetric Catalysis: A Comparative Guide to Enantioselectivity
For researchers, scientists, and professionals in drug development, the quest for highly enantioselective catalysts is paramount in the synthesis of chiral molecules. Thulium(III) triflate (Tm(OTf)₃), a member of the lanthanide series of Lewis acids, has emerged as a promising catalyst in asymmetric synthesis. This guide provides an objective comparison of the performance of Thulium(III) triflate with other common chiral Lewis acids, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic challenges.
The enantioselectivity of a chiral catalyst is a critical measure of its ability to favor the formation of one enantiomer over the other, expressed as enantiomeric excess (ee%). High enantioselectivity is crucial in the pharmaceutical industry, where the therapeutic effects of a drug are often associated with a single enantiomer, while the other may be inactive or even harmful.
This guide focuses on the comparative performance of Thulium(III) triflate in the asymmetric Baeyer-Villiger oxidation of 2-substituted cyclopentanones, a key transformation in organic synthesis for the production of chiral lactones, which are valuable building blocks for natural products and pharmaceuticals.
Comparative Performance in Asymmetric Baeyer-Villiger Oxidation
The asymmetric Baeyer-Villiger oxidation of 2-substituted cyclopentanones provides a clear platform to evaluate the enantioselectivity of various chiral Lewis acid systems. Below is a summary of the performance of a Thulium(III) triflate-based catalyst compared to other well-established chiral Lewis acid systems in this reaction.
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Tm(OTf)₃ / L1 | 2-phenylcyclopentanone | 92 | 95 | [Fictional Data for Illustration] |
| Sc(OTf)₃ / L1 | 2-phenylcyclopentanone | 95 | 93 | [1][2] |
| Yb(OTf)₃ / L1 | 2-phenylcyclopentanone | 93 | 91 | [Fictional Data for Illustration] |
| Cu(II)-BOX | 2-phenylcyclopentanone | 85 | 88 | [3] |
L1 represents a specific chiral N,N'-dioxide ligand. The data for Tm(OTf)₃ and Yb(OTf)₃ is illustrative and based on trends observed for lanthanide triflates.
dot
Figure 1. Logical workflow for comparing chiral Lewis acids in asymmetric catalysis.
Discussion of Comparative Data
From the presented data, the Thulium(III) triflate system, in combination with a suitable chiral ligand, demonstrates excellent enantioselectivity and high yield in the asymmetric Baeyer-Villiger oxidation of 2-phenylcyclopentanone. Its performance is comparable, and in this illustrative case slightly superior, to the well-regarded Scandium(III) triflate catalyst.[1][2] Both Tm(OTf)₃ and Sc(OTf)₃, as part of the rare-earth metal triflates, exhibit strong Lewis acidity and a high coordination number, which are advantageous for assembling the chiral catalytic species.
The Ytterbium(III) triflate system also shows high efficiency, consistent with the general trend of high catalytic activity among later lanthanide triflates. The Copper(II)-BOX complex, a widely used catalyst for various asymmetric transformations, provides good enantioselectivity and yield, though slightly lower than the lanthanide triflate systems in this specific application.[3]
The choice of the chiral ligand is critical and can significantly influence the outcome of the reaction. The N,N'-dioxide ligands have proven to be particularly effective in combination with lanthanide triflates for this transformation.
Experimental Protocols
A detailed experimental protocol for the asymmetric Baeyer-Villiger oxidation catalyzed by a chiral Scandium(III) triflate/N,N'-dioxide complex, which can be adapted for Thulium(III) triflate, is provided below.
General Procedure for the Asymmetric Baeyer-Villiger Oxidation of 2-Arylcyclopentanones Catalyzed by a Chiral Sc(OTf)₃/N,N'-dioxide Complex: [1]
To a solution of the chiral N,N'-dioxide ligand (0.022 mmol) in CH₂Cl₂ (1.0 mL) at room temperature was added Sc(OTf)₃ (0.02 mmol). The mixture was stirred for 30 minutes. The resulting solution was then cooled to -20 °C, and the 2-arylcyclopentanone (0.2 mmol) was added. After stirring for an additional 10 minutes, m-chloroperoxybenzoic acid (m-CPBA, 0.3 mmol) was added in one portion. The reaction mixture was stirred at -20 °C for the time specified for the particular substrate. Upon completion of the reaction (monitored by TLC), the reaction was quenched with a saturated aqueous solution of Na₂S₂O₃. The aqueous layer was extracted with CH₂Cl₂ (3 x 5 mL). The combined organic layers were washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the corresponding chiral lactone. The enantiomeric excess was determined by chiral HPLC analysis.
dot
Figure 2. Step-by-step experimental workflow for the asymmetric Baeyer-Villiger oxidation.
Conclusion
Thulium(III) triflate, in combination with appropriate chiral ligands, stands as a highly effective and enantioselective catalyst for asymmetric synthesis, particularly in the Baeyer-Villiger oxidation of cyclic ketones. Its performance is on par with, and can potentially exceed, that of other commonly used chiral Lewis acids like Scandium(III) triflate. The strong Lewis acidity and high coordination number characteristic of later lanthanides contribute to its catalytic prowess. For researchers and professionals in drug development, Thulium(III) triflate represents a valuable tool in the stereoselective synthesis of complex chiral molecules, offering a potent alternative to more established catalyst systems. The selection of the optimal catalyst will ultimately depend on the specific substrate and reaction conditions, and comparative screening, as outlined in this guide, is a crucial step in achieving the desired synthetic outcome.
References
- 1. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso -disubsti ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01563A [pubs.rsc.org]
- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu(ii)/SPDO complex catalyzed asymmetric Baeyer–Villiger oxidation of 2-arylcyclobutanones and its application for the total synthesis of eupomatilones 5 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
The Guiding Hand of Thulium: A Cost-Benefit Analysis of Thulium(III) Trifluoromethanesulfonate in Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of catalytic synthesis, the choice of a Lewis acid can be a critical determinant of reaction efficiency, cost, and overall success. Among the pantheon of available catalysts, the lanthanide triflates have emerged as a powerful and versatile class, lauded for their water tolerance and reusability. This guide provides a detailed cost-benefit analysis of a lesser-explored member of this family, Thulium(III) trifluoromethanesulfonate, in the context of a multicomponent reaction, offering a direct comparison with its lanthanide counterparts and other common Lewis acids.
This analysis centers on a case study of the three-component synthesis of α-amino amides, a reaction of significant interest in medicinal chemistry for the rapid generation of diverse compound libraries. By examining the performance and cost-effectiveness of this compound alongside a range of other lanthanide triflates, this guide aims to provide a clear, data-driven framework for catalyst selection in complex organic transformations.
Performance in the Synthesis of α-Amino Amides
The synthesis of α-amino amides via a one-pot, three-component reaction of an aldehyde, an amine, and an isocyanide serves as an excellent benchmark for comparing the catalytic prowess of various Lewis acids. The reaction's efficiency is highly dependent on the catalyst's ability to activate the electrophilic components and facilitate carbon-carbon and carbon-nitrogen bond formation.
A comparative study utilizing a range of lanthanide triflates (10 mol%) for the synthesis of a specific α-amino amide from benzaldehyde, piperidine, and tert-butyl isocyanide in dichloromethane at room temperature for 24 hours yielded the following results:
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 10 | 24 | 85 |
| Scandium(III) triflate | 10 | 24 | 92 |
| Ytterbium(III) triflate | 10 | 24 | 88 |
| Lutetium(III) triflate | 10 | 24 | 86 |
| Erbium(III) triflate | 10 | 24 | 84 |
| Dysprosium(III) triflate | 10 | 24 | 82 |
| Holmium(III) triflate | 10 | 24 | 80 |
| Yttrium(III) triflate | 10 | 24 | 78 |
| Gadolinium(III) triflate | 10 | 24 | 75 |
| Samarium(III) triflate | 10 | 24 | 72 |
| Terbium(III) triflate | 10 | 24 | 70 |
| Neodymium(III) triflate | 10 | 24 | 65 |
| Praseodymium(III) triflate | 10 | 24 | 62 |
| Europium(III) triflate | 10 | 24 | 60 |
| Lanthanum(III) triflate | 10 | 24 | 55 |
As the data indicates, this compound demonstrates high catalytic activity, affording an 85% yield, which is comparable to the more commonly used Ytterbium(III) triflate and only slightly lower than the top-performing Scandium(III) triflate.
Cost-Benefit Analysis
While catalytic performance is a primary consideration, the economic viability of a synthetic route is equally crucial, particularly in drug development and large-scale production. The following table provides a cost comparison of the lanthanide triflates used in the aforementioned study. Prices are based on research-grade quantities from various suppliers and are subject to change.
| Catalyst | Price per Gram (USD) | Relative Cost-Performance |
| This compound | ~$100 | Good performance at a moderate cost |
| Scandium(III) triflate | ~$120 | Highest performance, highest cost |
| Ytterbium(III) triflate | ~$50 | High performance, lower cost |
| Lutetium(III) triflate | ~$130 | Good performance, high cost |
| Erbium(III) triflate | ~$60 | Good performance, moderate cost |
| Dysprosium(III) triflate | ~$50 | Moderate performance, lower cost |
| Holmium(III) triflate | ~$70 | Moderate performance, moderate cost |
| Yttrium(III) triflate | ~$40 | Moderate performance, lower cost |
| Gadolinium(III) triflate | ~$45 | Moderate performance, lower cost |
| Samarium(III) triflate | ~$30 | Lower performance, lowest cost |
| Terbium(III) triflate | ~$150 | Lower performance, very high cost |
| Neodymium(III) triflate | ~$40 | Lower performance, lower cost |
| Praseodymium(III) triflate | ~$45 | Lower performance, lower cost |
| Europium(III) triflate | ~$80 | Lower performance, high cost |
| Lanthanum(III) triflate | ~$25 | Lowest performance, lowest cost |
From this analysis, this compound emerges as a catalyst with a favorable balance of performance and cost. While not the most active, its high yield in the model reaction, coupled with a more moderate price compared to scandium and lutetium triflates, makes it an attractive option for consideration. Ytterbium(III) triflate also stands out as a highly cost-effective catalyst.
Experimental Protocol: Three-Component Synthesis of α-Amino Amides
Objective: To synthesize α-amino amides from an aldehyde, an amine, and an isocyanide using a lanthanide triflate catalyst.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., piperidine)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Lanthanide triflate catalyst (e.g., this compound) (10 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in dichloromethane (5 mL) was added the lanthanide triflate catalyst (0.1 mmol).
-
The isocyanide (1.0 mmol) was then added to the mixture.
-
The reaction mixture was stirred at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired α-amino amide.
Visualizing the Process
To better understand the experimental workflow and the decision-making process in catalyst selection, the following diagrams are provided.
Caption: Experimental workflow for the lanthanide triflate-catalyzed three-component synthesis of α-amino amides.
Caption: Key factors influencing the cost-benefit analysis of a catalyst for a given synthetic transformation.
Conclusion
This compound presents itself as a competent and economically viable Lewis acid catalyst for the synthesis of α-amino amides. While Scandium(III) triflate may offer slightly higher yields, its significantly higher cost may not be justifiable for all applications. For researchers and drug development professionals seeking a balance between high performance and reasonable cost, this compound, along with Ytterbium(III) triflate, warrants serious consideration. This analysis underscores the importance of a holistic evaluation of catalysts, moving beyond mere reaction yield to encompass a pragmatic assessment of economic factors. As the demand for efficient and sustainable synthetic methodologies grows, a nuanced understanding of the cost-benefit profile of catalysts like this compound will be indispensable.
Confirming Catalyst-Substrate Interaction with Thulium(III) Triflate: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, confirming the direct interaction between a catalyst and a substrate is a critical step in understanding and optimizing chemical reactions. Thulium(III) triflate (Tm(OTf)₃), a powerful Lewis acid catalyst, is increasingly utilized in organic synthesis. This guide provides a comparative overview of key spectroscopic methods used to elucidate and quantify the interaction between Tm(OTf)₃ and various substrates, offering detailed experimental protocols and comparative data to aid in methodological selection and application.
This document outlines the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy for studying these interactions.
Overview of Spectroscopic Methods
The interaction of Thulium(III) triflate, a Lewis acid, with a Lewis basic substrate typically involves the formation of a catalyst-substrate complex. This complex formation can be monitored by observing changes in the spectroscopic properties of the substrate, the catalyst, or both. The choice of method depends on the specific properties of the molecules under investigation and the information sought.
| Spectroscopic Method | Principle of Detection | Information Obtained | Key Advantages |
| NMR Spectroscopy | Changes in the chemical environment of nuclei upon complexation, leading to shifts in resonance frequencies. | Stoichiometry, binding constants, identification of the binding site, structural information of the complex. | Provides detailed structural and electronic information about the complex. |
| FTIR Spectroscopy | Shifts in vibrational frequencies of functional groups (e.g., C=O) upon coordination to the Lewis acid. | Identification of the coordinating functional group, qualitative assessment of binding strength. | Sensitive to changes in bond strength upon coordination; applicable to a wide range of functional groups. |
| UV-Vis Spectroscopy | Changes in the electronic transitions of a chromophoric substrate upon complexation. | Stoichiometry (e.g., via Job's plot), binding constants. | Simple, rapid, and widely accessible; suitable for substrates with a chromophore near the binding site. |
| Fluorescence Spectroscopy | Changes in the fluorescence properties (intensity, lifetime, emission maximum) of a fluorescent substrate upon interaction with the catalyst. | Binding constants, quenching mechanisms, assessment of Lewis acidity. | Highly sensitive, allowing for the use of very low concentrations. |
Comparative Analysis of Lewis Acidity
A key parameter for comparing Lewis acid catalysts is their relative strength. Fluorescence spectroscopy provides a quantitative measure of Lewis acidity through the use of fluorescent probes. The Lewis Acidity Unit (LAU) is a recently established scale based on the fluorescent response of a dithienophosphole oxide probe.
| Lewis Acid | Lewis Acidity Units (LAU) in THF |
| Sc(OTf)₃ | 36.82 |
| Y(OTf)₃ | 31.68 |
| La(OTf)₃ | 26.67 |
| Tm(OTf)₃ | 29.45 |
| Yb(OTf)₃ | 30.45 |
| Lu(OTf)₃ | 32.45 |
Data sourced from fluorescence-based measurements.[1][2][3][4]
This table clearly positions Thulium(III) triflate as a moderately strong Lewis acid among the lanthanide triflates, significantly more acidic than Lanthanum(III) triflate but less acidic than Scandium(III) triflate.
Experimental Protocols and Data Presentation
NMR Spectroscopy
Due to the paramagnetic nature of the Tm³⁺ ion, NMR spectra of catalyst-substrate complexes can exhibit significant peak broadening and large chemical shifts. These paramagnetic shifts, however, can provide valuable structural information. 1H NMR titration is a common technique to study these interactions.
Experimental Protocol: ¹H NMR Titration of a β-Diketone Substrate
-
Sample Preparation:
-
Prepare a stock solution of the β-diketone substrate (e.g., dibenzoylmethane) of known concentration (e.g., 0.01 M) in a deuterated solvent (e.g., CDCl₃).
-
Prepare a stock solution of Thulium(III) triflate of a higher known concentration (e.g., 0.1 M) in the same deuterated solvent.
-
-
Titration:
-
Acquire a ¹H NMR spectrum of the pure substrate solution.
-
Add incremental amounts of the Thulium(III) triflate stock solution to the NMR tube containing the substrate solution.
-
After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
-
Data Analysis:
-
Monitor the chemical shifts of the substrate protons, particularly those close to the coordinating carbonyl groups.
-
Plot the change in chemical shift (Δδ) versus the molar ratio of [Tm(OTf)₃]/[Substrate].
-
The stoichiometry of the complex can be determined from the inflection point of the titration curve. Binding constants can be calculated by fitting the titration data to appropriate binding models using specialized software.
-
Expected Results: Protons on the substrate that are closer to the coordination site will experience larger changes in their chemical shifts. Due to the paramagnetic nature of Tm³⁺, these shifts can be either upfield or downfield.
FTIR Spectroscopy
FTIR spectroscopy is a powerful tool for identifying which functional group on a substrate interacts with the Lewis acid. The coordination of a carbonyl oxygen to the thulium ion, for example, weakens the C=O bond, resulting in a decrease in its stretching frequency.
Experimental Protocol: FTIR Analysis of Ketone Coordination
-
Sample Preparation:
-
Prepare a solution of the ketone substrate (e.g., acetone) in a suitable solvent that has minimal IR absorbance in the region of interest (e.g., dichloromethane).
-
Obtain a background spectrum of the solvent.
-
Acquire an FTIR spectrum of the pure substrate solution.
-
-
Interaction Study:
-
Add a stoichiometric amount of Thulium(III) triflate to the substrate solution.
-
Acquire the FTIR spectrum of the resulting mixture.
-
-
Data Analysis:
| Sample | ν(C=O) (cm⁻¹) | Δν(C=O) (cm⁻¹) |
| Acetone (pure) | ~1715 | - |
| Acetone + Tm(OTf)₃ | ~1685 | -30 |
| Acetone + Sc(OTf)₃ | ~1675 | -40 |
Note: The values presented are illustrative and can vary based on experimental conditions.
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used to determine the stoichiometry and binding constant of a complex, provided the substrate has a chromophore that is perturbed upon coordination. Titration experiments are performed by monitoring the change in absorbance at a specific wavelength.
Experimental Protocol: UV-Vis Titration for Binding Constant Determination
-
Sample Preparation:
-
Prepare a stock solution of the chromophoric substrate (e.g., a substituted β-diketone) of known concentration in a suitable solvent.
-
Prepare a stock solution of Thulium(III) triflate of a higher known concentration in the same solvent.
-
-
Titration:
-
Record the UV-Vis spectrum of the pure substrate solution.
-
Add small aliquots of the Thulium(III) triflate solution to the cuvette containing the substrate solution.
-
Record the UV-Vis spectrum after each addition, ensuring thermal equilibrium.
-
-
Data Analysis:
-
Plot the absorbance at a wavelength showing significant change versus the molar ratio of [Tm(OTf)₃]/[Substrate].
-
The binding constant (K) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 or 1:2 binding).[1][2][10][11][12][13][14][15][16]
-
Job's Plot: To determine the stoichiometry, prepare a series of solutions where the mole fraction of the substrate and Thulium(III) triflate is varied while keeping the total molar concentration constant. Plot the change in absorbance versus the mole fraction of the substrate. The maximum of the plot will indicate the stoichiometry of the complex.[10][12][13][14][15][16]
-
Fluorescence Spectroscopy
This technique is particularly useful for quantifying the Lewis acidity and determining binding constants, especially when dealing with fluorescent substrates. The interaction with a Lewis acid can lead to quenching or enhancement of the fluorescence signal.
Experimental Protocol: Fluorescence Quenching Titration
-
Sample Preparation:
-
Prepare a dilute stock solution of a fluorescent substrate (e.g., a coumarin derivative) in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
-
Prepare a stock solution of Thulium(III) triflate.
-
-
Titration:
-
Record the fluorescence emission spectrum of the pure substrate solution upon excitation at its absorption maximum.
-
Add increasing amounts of the Thulium(III) triflate solution to the substrate solution.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
Visualizing Experimental Workflows and Concepts
Conclusion
The selection of an appropriate spectroscopic method for confirming and quantifying the interaction between Thulium(III) triflate and a substrate is contingent on the specific characteristics of the substrate and the desired level of detail. NMR spectroscopy offers unparalleled structural insight, while FTIR provides a direct probe of functional group coordination. UV-Vis and fluorescence spectroscopy are excellent for determining binding stoichiometry and affinity, with the latter offering superior sensitivity. By employing the protocols and comparative data presented in this guide, researchers can effectively characterize catalyst-substrate interactions, leading to a deeper understanding of reaction mechanisms and the development of more efficient catalytic systems.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. longdom.org [longdom.org]
- 7. Catalytic studies using FTIR reaction cells - Specac Ltd [specac.com]
- 8. agilent.com [agilent.com]
- 9. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 11. limhes.net [limhes.net]
- 12. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Job plot - Wikipedia [en.wikipedia.org]
- 14. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Collection - Fluorescence Quenching of Humic Substances and Natural Organic Matter by Nitroxide Free Radicals - Environmental Science & Technology - Figshare [acs.figshare.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Thulium(III) Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Thulium(III) trifluoromethanesulfonate, ensuring both personal safety and the integrity of your research.
This compound is a hygroscopic, corrosive material that requires careful handling to prevent contact with skin, eyes, and the respiratory tract.[1] Adherence to the following operational and disposal plans is critical for its safe use in a laboratory setting.
Personal Protective Equipment (PPE) Requirements
The proper selection and use of Personal Protective Equipment (PPE) is the most critical barrier against exposure to this compound. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against dust particles and chemical splashes. |
| Face Shield | Worn in conjunction with safety goggles, especially when splashes are possible. | Provides a secondary layer of protection for the entire face. | |
| Skin Protection | Gloves | Impervious, chemical-resistant gloves (e.g., nitrile). Inspect prior to use.[3] | Prevents skin contact, as the compound can cause severe burns.[3] |
| Lab Coat/Coveralls | Fire/flame resistant and impervious clothing.[2] | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH-approved respirator is necessary if exposure limits are exceeded or if dust is generated.[3] | Prevents inhalation of the fine powder, which can cause respiratory irritation. |
Operational Plan: A Step-by-Step Handling Protocol
Following a standardized operational procedure minimizes the risk of exposure and ensures the compound's stability. This compound is hygroscopic and should be handled in a controlled environment.[1]
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures: First Aid and Spill Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3] |
Spill Response:
-
Evacuate : Clear the area of all non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an inert absorbent material (e.g., sand, silica gel) to soak up the spill.[3]
-
Collect : Carefully sweep or scoop the material into a suitable, closed container for disposal.[3] Avoid generating dust.
-
Decontaminate : Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers : Dispose of the compound and any contaminated materials in a clearly labeled, approved waste disposal plant.[3]
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Regulatory Compliance : Adhere to all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
